Rac-Etomoxir-Coa
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C36H53ClN7O19P3S |
|---|---|
Molekulargewicht |
1048.3 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridazin-7-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carbothioate |
InChI |
InChI=1S/C36H53ClN7O19P3S/c1-35(2,30(47)32(48)40-13-11-26(45)39-14-16-67-34(49)36(20-58-36)12-5-3-4-6-15-57-23-9-7-22(37)8-10-23)19-60-66(55,56)63-65(53,54)59-18-25-29(62-64(50,51)52)28(46)33(61-25)44-21-41-27-24(38)17-42-43-31(27)44/h7-10,17,21,25,28-30,33,46-47H,3-6,11-16,18-20H2,1-2H3,(H2,38,43)(H,39,45)(H,40,48)(H,53,54)(H,55,56)(H2,50,51,52)/t25-,28-,29-,30+,33-,36-/m1/s1 |
InChI-Schlüssel |
QDAQPYPQMRYPHZ-LPXPRPMKSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Rac-Etomoxir-Coa mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Rac-Etomoxir-CoA
Executive Summary
Etomoxir is a well-characterized small molecule inhibitor extensively used in metabolic research. Initially developed for the treatment of heart failure and diabetes, its clinical development was halted due to hepatotoxicity.[1][2] It functions as a prodrug, being converted intracellularly to its active form, Etomoxir-CoA. The primary and most potent mechanism of action of Etomoxir-CoA is the irreversible inhibition of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation (FAO).[3][4] However, emerging research has revealed a more complex pharmacological profile, especially at higher concentrations. These off-target effects include the depletion of the cellular Coenzyme A (CoA) pool, inhibition of the mitochondrial electron transport chain, and direct agonism of PPARα.[5] This guide provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.
Core Mechanism of Action: Irreversible CPT1 Inhibition
The central mechanism of this compound revolves around its potent and irreversible inhibition of Carnitine Palmitoyltransferase 1 (CPT1).
The Role of CPT1 in Fatty Acid Oxidation
CPT1 is an enzyme located on the outer mitochondrial membrane that is essential for the transport of long-chain fatty acids (LCFAs) from the cytosol into the mitochondrial matrix, where β-oxidation occurs. It catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). This step is the primary rate-controlling point for FAO. There are three main isoforms of CPT1: CPT1A (liver isoform, also found in hematopoietic cells), CPT1B (muscle isoform), and CPT1C (brain isoform).
Intracellular Activation of Etomoxir to Etomoxir-CoA
Etomoxir itself is a prodrug. Upon entering the cell, it is esterified with coenzyme A by cellular Acyl-CoA Synthetases (ACSL) to form its active metabolite, Etomoxir-CoA. This conversion is a critical step, as Etomoxir-CoA is the actual inhibitory molecule that interacts with CPT1. The (R)-(+)-enantiomer is the active form, while the (S)-(-)-enantiomer does not inhibit CPT1.
Covalent Modification and Irreversible Inhibition
The inhibitory action of Etomoxir-CoA is irreversible and covalent. The highly reactive oxirane ring within the Etomoxir-CoA molecule is the key functional group for this activity. It is proposed that a nucleophilic residue, likely a serine (Ser723), within the active site of CPT1 attacks the epoxide ring of Etomoxir-CoA. This results in the opening of the ring and the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation.
Metabolic Consequences of CPT1 Inhibition
The inhibition of CPT1 by Etomoxir-CoA instigates a significant shift in cellular energy metabolism.
Inhibition of Mitochondrial Fatty Acid Uptake
By blocking CPT1, Etomoxir-CoA prevents the formation of acylcarnitines, thereby halting the transport of long-chain fatty acids into the mitochondria. This leads to an accumulation of fatty acids and their CoA esters in the cytosol and a subsequent shutdown of mitochondrial β-oxidation.
Metabolic Shift Towards Glucose Oxidation
With FAO inhibited, cells must rely on alternative energy sources. The primary compensatory mechanism is an upregulation of glucose metabolism. The inhibition of FAO leads to a disinhibition of the pyruvate (B1213749) dehydrogenase (PDH) complex, which in turn enhances the conversion of pyruvate to acetyl-CoA, thereby increasing glucose oxidation via the Krebs cycle. This metabolic switch is the basis for the proposed therapeutic benefit in conditions like myocardial ischemia, where increased glucose utilization can be protective.
Quantitative Analysis of CPT1 Inhibition
The potency of Etomoxir is often described by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). These values can vary depending on the tissue, species, and experimental conditions. Low micromolar concentrations are generally sufficient to achieve maximal inhibition of FAO in cell culture.
| Compound | Target | System | IC50 / Ki | Reference |
| Rac-Etomoxir | CPT1 | Rat liver, heart, muscle mitochondria | 5 - 20 nmol/L | |
| Etomoxir | CPT1 | Intact murine heart mitochondria | 1.4 µM | |
| Etomoxir | CPT1a | Human breast cancer cells (MCF-7) | ~0.5 µM (significant inhibition) | |
| Etomoxir | CPT1a | Human breast cancer cells (T47D) | ~0.5 µM (significant inhibition) | |
| Etomoxiryl-CoA | CPT1a/b | Enzymatic conversion | 0.01 – 0.70 μM | |
| Etomoxir | Palmitoyl CoA-driven respiration | Permeabilized HepG2s, A549s, BMDMs | Nanomolar EC50 values |
Off-Target and Secondary Mechanisms of Action
Caution must be exercised when using Etomoxir, particularly at concentrations exceeding what is required for CPT1 inhibition (typically >5-10 µM), as numerous off-target effects have been documented.
Depletion of Cellular Coenzyme A (CoA)
The conversion of the Etomoxir prodrug to its active CoA ester consumes the cellular pool of free Coenzyme A. At high concentrations, this can lead to a significant depletion of free CoA, a critical cofactor for numerous metabolic reactions beyond FAO, including the Krebs cycle and fatty acid synthesis. This CoA sequestration is a major confounding factor and can explain biological effects observed even in cells lacking CPT1.
Inhibition of the Electron Transport Chain
At high concentrations (e.g., 200 µM), Etomoxir has been shown to inhibit Complex I of the mitochondrial electron transport chain. This effect is independent of CPT1 and directly impairs oxidative phosphorylation, leading to reduced ATP synthesis and increased production of reactive oxygen species (ROS).
Direct PPARα Agonism
Etomoxir has been identified as a direct agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. This activity could contribute to some of its long-term effects on gene expression.
Inhibition of Other Carnitine Acyltransferases and Phospholipases
At micromolar concentrations, Etomoxir-CoA can also inhibit other carnitine acyltransferases, such as carnitine acetyltransferase and carnitine octanoyltransferase. Furthermore, a novel metabolite, Etomoxir-carnitine, has been shown to potently inhibit calcium-independent phospholipases A2 (iPLA₂γ and iPLA₂β).
Key Experimental Protocols
Investigating the effects of this compound requires specific biochemical and cell-based assays.
CPT1 Activity Assay in Isolated Mitochondria
This assay directly measures the enzymatic activity of CPT1 by quantifying the formation of radiolabeled acylcarnitine from radiolabeled carnitine.
Methodology:
-
Isolate Mitochondria: Isolate mitochondria from tissue homogenates (e.g., liver, heart) or cultured cells via differential centrifugation.
-
Prepare Reaction Mixture: Prepare a reaction buffer containing a respiratory substrate (e.g., succinate), rotenone (B1679576) (to inhibit complex I), ATP, MgCl₂, and CoASH.
-
Pre-incubation: Pre-incubate the isolated mitochondria with various concentrations of Etomoxir or vehicle control.
-
Initiate Reaction: Start the CPT1 reaction by adding a mixture of L-[³H]carnitine and a fatty acyl-CoA substrate (e.g., palmitoyl-CoA).
-
Stop and Separate: After a defined incubation period, stop the reaction (e.g., with perchloric acid). Separate the radiolabeled acylcarnitine product from the unreacted [³H]carnitine substrate using phase separation (e.g., butanol/water) or ion-exchange chromatography.
-
Quantify: Measure the radioactivity in the product phase using liquid scintillation counting to determine the rate of CPT1 activity.
Cellular Fatty Acid Oxidation (FAO) Assay
This assay measures the overall rate of FAO in intact cells by tracking the conversion of a radiolabeled fatty acid into metabolic products.
Methodology:
-
Cell Culture: Plate cells in a multi-well format (e.g., 24-well plate) and allow them to adhere.
-
Treatment: Treat cells with various concentrations of Etomoxir or vehicle control for a desired period.
-
Add Radiolabeled Substrate: Add culture medium containing a radiolabeled fatty acid, such as [³H]palmitate or [¹⁴C]palmitate.
-
Capture Metabolic Product:
-
For [³H]palmitate, the β-oxidation process releases ³H₂O into the medium. Place a filter paper soaked in NaOH in the headspace of a sealed well or flask to capture the evaporated ³H₂O.
-
For [¹⁴C]palmitate, the final product is ¹⁴CO₂. Capture this gas using a trapping agent.
-
-
Incubation: Incubate the cells at 37°C for a period (e.g., 2-4 hours) to allow for fatty acid uptake and oxidation.
-
Separate and Quantify:
-
For ³H₂O, precipitate the remaining labeled substrate with acid. Collect the supernatant containing ³H₂O and measure its radioactivity.
-
For ¹⁴CO₂, measure the radioactivity of the trapping agent.
-
-
Data Analysis: Normalize the radioactivity counts to the amount of protein per well to determine the rate of FAO.
Conclusion
This compound is a potent, irreversible inhibitor of CPT1, the gatekeeper of mitochondrial fatty acid oxidation. Its primary mechanism involves intracellular conversion to Etomoxir-CoA, which then covalently modifies the CPT1 enzyme. This action effectively shuts down FAO and forces a metabolic shift to glucose utilization. While it is an invaluable tool for studying cellular metabolism, researchers must be acutely aware of its significant off-target effects, including CoA depletion and Complex I inhibition, especially when using concentrations above the low micromolar range. Careful dose-response studies and the use of genetic models (e.g., CPT1 knockout cells) are essential for correctly interpreting experimental results and distinguishing CPT1-dependent effects from off-target phenomena.
References
The Role of Rac-Etomoxir-CoA in Carnitine Palmitoyltransferase 1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of Rac-Etomoxir-CoA, the active metabolite of the prodrug Etomoxir (B15894), and its role as an inhibitor of Carnitine Palmitoyltransferase 1 (CPT1). CPT1 is the rate-limiting enzyme in the mitochondrial long-chain fatty acid β-oxidation (FAO) pathway, making it a significant target for therapeutic intervention in various metabolic diseases. This document details the mechanism of irreversible inhibition, presents quantitative data on its potency, and discusses the critical issue of off-target effects that can confound experimental interpretation. Furthermore, it provides detailed experimental protocols for assessing CPT1 inhibition and includes visualizations of key pathways and workflows to facilitate a comprehensive understanding.
Introduction: CPT1 and the Mechanism of Etomoxir
Mitochondrial long-chain fatty acid β-oxidation (FAO) is a fundamental metabolic process for energy production, particularly in high-energy-demand tissues like the heart and skeletal muscle. The transport of long-chain fatty acids (LCFAs) from the cytoplasm into the mitochondrial matrix is the rate-limiting step of this pathway and is controlled by the Carnitine Palmitoyltransferase (CPT) system.
Carnitine Palmitoyltransferase 1 (CPT1) is an enzyme located on the outer mitochondrial membrane that catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, allowing them to be transported across the inner mitochondrial membrane.[1] There are different isoforms of CPT1, with CPT1A being prevalent in the liver and CPT1B in muscle and adipose tissue.
Etomoxir (ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate) is a widely used small molecule inhibitor in metabolic research.[1] It is crucial to understand that Etomoxir is a prodrug.[2] Inside the cell, it is converted by acyl-CoA synthetases into its active form, this compound.[1][3] This CoA thioester is the actual molecule that inhibits CPT1. The inhibition is irreversible, as Etomoxir-CoA forms a covalent bond with the CPT1 enzyme, effectively blocking its catalytic activity.[2][4]
On-Target Effect: Irreversible CPT1 Inhibition
The primary mechanism of action involves the oxirane ring of Etomoxir-CoA, which covalently binds to the CPT1 enzyme, leading to its irreversible inactivation. This prevents the formation of acylcarnitines, thereby halting the transport of LCFAs into the mitochondria and inhibiting the entire FAO pathway.
Signaling and Metabolic Pathway
The diagram below illustrates the canonical long-chain fatty acid β-oxidation pathway and highlights the specific point of inhibition by Etomoxir-CoA.
Caption: Fatty Acid Oxidation Pathway and CPT1 Inhibition by this compound.
Quantitative Data on CPT1 Inhibition
The potency of Etomoxir varies depending on the cell type, CPT1 isoform, and experimental conditions. However, a consistent finding in the literature is that low micromolar concentrations are sufficient to achieve specific and maximal inhibition of CPT1.[2] Higher concentrations often lead to significant off-target effects.[5][6]
| Parameter | Cell Type / System | Value | Notes | Reference(s) |
| EC₅₀ | Permeabilized HepG2 cells | Nanomolar range | For inhibition of palmitoyl (B13399708) CoA-driven respiration. | [5] |
| EC₅₀ | Permeabilized A549 cells | Nanomolar range | For inhibition of palmitoyl CoA-driven respiration. | [5] |
| EC₅₀ | Permeabilized BMDMs | Nanomolar range | For inhibition of palmitoyl CoA-driven respiration. | [5] |
| EC₉₀ | General Enzyme Activity | < 3 µM | Concentration required for 90% inhibition. | [5][7] |
| Saturable Inhibition | Permeabilized BMDMs | < 3 µM | Concentration at which the inhibitory effect on CPT1 is maximal. | [5] |
| Maximal FAO Inhibition | MCF-7 cells | ~ 5 µM | Achieved 76% inhibition of FAO. | [2] |
| Maximal FAO Inhibition | T47D cells | 5 - 12.5 µM | Achieved 66% inhibition of FAO. | [2] |
| Specific CPT1 Inhibition | T-cells | 3 µM | This concentration inhibited CPT1 without affecting other mitochondrial substrates. | [6] |
| Off-target effects observed | Various immune cells | > 10 µM | Disrupts intracellular CoA homeostasis and other mitochondrial functions. | [5][8] |
| Off-target effects observed | T-cells | > 100 µM | Reduces TCA cycle intermediates and oxidative phosphorylation independently of CPT1a. | [6] |
Off-Target Effects and Specificity Concerns
While Etomoxir is a potent CPT1 inhibitor, its use at high concentrations (>10 µM) is fraught with off-target effects that are independent of CPT1 inhibition.[6][8] This has led to a re-evaluation of data from numerous studies that used high-dose Etomoxir to infer the role of FAO. The biological effects observed under such conditions cannot be solely attributed to the inhibition of CPT1.[1]
Key off-target mechanisms include:
-
Depletion of Cellular Coenzyme A (CoA): The conversion of the prodrug Etomoxir to its active form, Etomoxir-CoA, consumes the cellular pool of free Coenzyme A.[5][7] This sequestration of CoA can disrupt numerous other metabolic pathways that are CoA-dependent, leading to broad metabolic perturbations.[8]
-
Inhibition of Adenine Nucleotide Translocase (ANT): High concentrations of Etomoxir have been shown to inhibit ANT, a protein in the inner mitochondrial membrane responsible for exchanging ADP and ATP, thereby disrupting mitochondrial ATP synthesis.[5]
-
Inhibition of Respiratory Complex I: Off-target inhibition of Complex I of the electron transport chain has been reported, which directly impairs oxidative phosphorylation.[2][6]
-
Promiscuous Binding: Recent chemoproteomic studies have revealed that Etomoxir binds to a wide array of proteins involved in fatty acid metabolism and transport in the cytoplasm, peroxisomes, and mitochondria, demonstrating it is not a specific inhibitor.[1]
Caption: On-Target vs. Off-Target Effects of Etomoxir Activation.
Experimental Protocols
To accurately assess the specific inhibition of CPT1 by this compound and avoid confounding off-target effects, specific experimental designs are required.
Protocol: CPT1-Mediated Respiration in Permeabilized Cells
This method directly measures the activity of CPT1 by providing its specific substrates to cells whose plasma membranes have been permeabilized, while leaving mitochondrial membranes intact. This protocol is adapted from methodologies described for use with Seahorse XF Analyzers.[5][9]
Objective: To determine the concentration of Etomoxir that specifically inhibits CPT1-dependent oxygen consumption.
Materials:
-
Adherent cells cultured in Seahorse XF plates.
-
Seahorse XF Analyzer or similar respirometer.
-
Permeabilization Agent: XF Plasma Membrane Permeabilizer (PMP) or a low concentration of digitonin/saponin.
-
Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.
-
Substrates: Palmitoyl-CoA (substrate for CPT1), L-Carnitine (co-substrate for CPT1), Malate (provides oxaloacetate for citrate (B86180) synthase), ADP.
-
Control Substrate: Palmitoylcarnitine (bypasses CPT1).
-
Inhibitor: Etomoxir stock solution.
Methodology:
-
Cell Plating: Seed cells in an XF microplate and allow them to adhere and form a monolayer.
-
Assay Preparation: Wash cells with MAS. Add MAS containing the permeabilizing agent to each well.
-
Substrate Injection: Place the plate in the respirometer. After baseline measurements, inject the CPT1 substrate cocktail (e.g., 25 µM Palmitoyl-CoA + 500 µM L-Carnitine + 2 mM Malate + 1 mM ADP) into the wells. This will initiate CPT1-dependent respiration.
-
Inhibitor Titration: In separate wells, co-inject the substrate cocktail with varying concentrations of Etomoxir (e.g., 0.01 µM to 10 µM).
-
Specificity Control: In a set of control wells, inject a substrate that bypasses CPT1, such as Palmitoylcarnitine, along with 3 µM Etomoxir. A specific inhibitor should not affect respiration from substrates downstream of CPT1.[5]
-
Data Analysis: Measure the Oxygen Consumption Rate (OCR). Plot the OCR against the Etomoxir concentration to determine the EC₅₀. Compare the inhibition of Palmitoyl-CoA-driven respiration with the lack of inhibition of Palmitoylcarnitine-driven respiration to confirm specificity.
Caption: Workflow for Permeabilized Cell Respirometry Assay.
Protocol: FAO Rate Measurement in Intact Cells using ³H-Palmitic Acid
This assay measures the rate of FAO by quantifying the production of ³H₂O from the β-oxidation of ³H-labeled palmitic acid.
Objective: To measure the overall rate of FAO in intact cells and assess its inhibition by Etomoxir.
Materials:
-
Cells in culture.
-
[9,10-³H]-Palmitic acid complexed to fatty acid-free BSA.
-
Etomoxir.
-
Perchloric acid (PCA).
-
Activated charcoal.
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentrations of Etomoxir (e.g., 0.1 µM to 50 µM) for a specified period (e.g., 24 hours).[2]
-
Labeling: Add ³H-palmitic acid to the culture medium and incubate for a defined time (e.g., 2-6 hours).[2]
-
Harvesting: Collect the culture supernatant.
-
Separation of ³H₂O:
-
Add an equal volume of cold PCA to the supernatant to precipitate proteins and unmetabolized palmitate.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new tube containing activated charcoal. The charcoal binds the remaining labeled palmitate but not the ³H₂O.
-
Vortex and centrifuge.
-
-
Quantification: Measure the radioactivity of the final supernatant using a liquid scintillation counter. This radioactivity corresponds to the amount of ³H₂O produced, which is directly proportional to the rate of FAO.
-
Data Analysis: Compare the FAO rates in Etomoxir-treated cells to vehicle-treated controls to determine the extent of inhibition.
Clinical Context and Conclusion
Etomoxir was investigated in clinical trials for the treatment of congestive heart failure.[10][11] The therapeutic rationale was that by inhibiting FAO, the heart's metabolism would shift towards more oxygen-efficient glucose oxidation, which could be beneficial in an ischemic state.[10][12] An initial pilot study showed promising results, with improvements in left ventricular ejection fraction.[11] However, a larger subsequent randomized trial (the ERGO study) was terminated prematurely due to unacceptable elevations in liver transaminases (hepatotoxicity) in several patients receiving the drug.[10][12][13]
References
- 1. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of etomoxir in comparison with placebo in patients with moderate congestive heart failure: the ERGO (etomoxir for the recovery of glucose oxidation) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First clinical trial with etomoxir in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
The Biochemical Activation of Etomoxir: A Technical Guide to the Formation of Etomoxiryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etomoxir (B15894), a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase I (CPT1), plays a crucial role in the study of fatty acid oxidation (FAO). However, its inhibitory action is not direct. Etomoxir is a prodrug that requires intracellular enzymatic conversion to its active form, Etomoxiryl-CoA. This conversion is a critical step in its mechanism of action and is also associated with significant off-target effects, primarily the depletion of the cellular Coenzyme A (CoA) pool.[1][2][3] This technical guide provides an in-depth exploration of the biochemical pathway leading to the formation of Etomoxiryl-CoA, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Biochemical Pathway of Etomoxir Conversion
The conversion of etomoxir to its biologically active CoA thioester is a single enzymatic step catalyzed by Acyl-CoA Synthetase (ACS) , the same family of enzymes responsible for the activation of long-chain fatty acids.[4][5] The reaction involves the thioesterification of the carboxyl group of etomoxir to the thiol group of Coenzyme A.
The overall reaction can be summarized as follows:
Etomoxir + CoA + ATP → Etomoxiryl-CoA + AMP + PPi
This activation occurs in the cytoplasm, where Acyl-CoA Synthetases are predominantly located. Once formed, Etomoxiryl-CoA, a structural mimic of long-chain acyl-CoAs, can then bind to and irreversibly inhibit CPT1, which is located on the outer mitochondrial membrane.
It is crucial to note that high concentrations of etomoxir can lead to a significant depletion of the intracellular free Coenzyme A pool, as the conversion to Etomoxiryl-CoA sequesters CoA. This can have broad implications for cellular metabolism beyond the inhibition of CPT1.
A secondary metabolic fate of Etomoxiryl-CoA has also been identified. In the presence of carnitine, CPT1 can catalyze the conversion of Etomoxiryl-CoA to Etomoxiryl-carnitine . This novel pharmaco-metabolite has been shown to have its own biological activities, including the inhibition of phospholipases A2 and mitochondrial respiration, independent of CPT1.
Signaling Pathway Diagram
Caption: Biochemical pathway of etomoxir activation and its downstream effects.
Quantitative Data
The following tables summarize the available quantitative data regarding the conversion of etomoxir and its effects.
Table 1: Inhibitory Potency of Etomoxiryl-CoA
| Parameter | Value | Cell/System | Reference |
| IC₅₀ for CPT1 | 0.01 - 0.70 µM | Various |
Note: The IC₅₀ is for the active form, Etomoxiryl-CoA, after its enzymatic conversion from etomoxir.
Table 2: Cellular Effects of Etomoxir Treatment
| Cell Type | Etomoxir Concentration | Treatment Duration | Observed Effect | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | 200 µM | 20 hours | Significant depletion of free Coenzyme A (CoASH) | |
| Bone Marrow-Derived Macrophages (BMDMs) | 200 µM Etomoxir + 500 µM CoA | 20 hours | Rescue of free CoASH levels | |
| Isolated working hearts | 10⁻⁶ M | N/A | Increased glucose oxidation | |
| Isolated working hearts | 10⁻⁹ M | N/A | Decreased long-chain acylcarnitine and long-chain acyl-CoA levels |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of etomoxir's conversion to Etomoxiryl-CoA.
Assay for Acyl-CoA Synthetase (ACS) Activity with Etomoxir
This protocol is adapted from commercially available fluorometric ACS assay kits and can be modified to specifically measure the conversion of etomoxir to Etomoxiryl-CoA.
Objective: To quantify the activity of Acyl-CoA Synthetase in converting etomoxir to Etomoxiryl-CoA in a given sample (e.g., cell lysate).
Materials:
-
Sample (cell or tissue lysate)
-
ACS Assay Buffer
-
Etomoxir solution (substrate)
-
Coenzyme A solution
-
ATP solution
-
Enzyme mix (containing enzymes to metabolize the product for signal generation)
-
Developer mix
-
Converter mix
-
Fluorometric probe
-
96-well microplate
-
Microplate reader capable of excitation/emission at 535/587 nm
Procedure:
-
Sample Preparation:
-
Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10⁶) in 100 µL of ice-cold ACS Assay Buffer.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions if using a commercial kit.
-
Prepare a standard curve using a known concentration of the final detectable product (e.g., H₂O₂ if using a coupled assay).
-
-
Assay Procedure:
-
Add 2-20 µL of the sample supernatant to wells of a 96-well plate.
-
For a positive control, use a provided ACS enzyme solution.
-
For a background control, use sample supernatant in a separate well.
-
Adjust the volume in all wells to 50 µL with ACS Assay Buffer.
-
Prepare a Reaction Mix containing ACS Assay Buffer, Enzyme Mix, Developer, Converter, and the Etomoxir substrate.
-
Prepare a Background Mix that is identical to the Reaction Mix but without the Etomoxir substrate.
-
Add 50 µL of the Reaction Mix to the sample and positive control wells.
-
Add 50 µL of the Background Mix to the background control wells.
-
Mix well and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence at Ex/Em = 535/587 nm.
-
-
Calculation:
-
Subtract the background reading from the sample reading.
-
Calculate the ACS activity based on the standard curve.
-
Measurement of Intracellular Coenzyme A Levels by LC-MS/MS
This protocol provides a general workflow for the quantification of free Coenzyme A (CoASH) in cells treated with etomoxir.
Objective: To determine the effect of etomoxir treatment on the intracellular pool of free Coenzyme A.
Materials:
-
Cultured cells
-
Etomoxir
-
Ice-cold methanol (B129727)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere.
-
Treat the cells with the desired concentration of etomoxir (e.g., 200 µM) or vehicle control for a specified time (e.g., 20 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium.
-
Wash the cells with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the cells.
-
Scrape the cells and collect the cell lysate/methanol mixture.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column.
-
Detect and quantify CoASH using multiple reaction monitoring (MRM) in positive ion mode. The transition for CoASH would be m/z 768.1 → 261.1.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
-
Data Analysis:
-
Integrate the peak areas for CoASH and the internal standard.
-
Calculate the concentration of CoASH in each sample relative to a standard curve.
-
Normalize the results to cell number or protein concentration.
-
Experimental Workflow Diagram
Caption: Workflow for measuring intracellular Coenzyme A depletion by etomoxir.
Conclusion
The conversion of etomoxir to Etomoxiryl-CoA by Acyl-CoA Synthetases is a fundamental step in its inhibitory action on fatty acid oxidation. This process, while activating the drug, also contributes to significant cellular effects through the sequestration of Coenzyme A. A thorough understanding of this biochemical pathway is essential for the accurate interpretation of experimental results using etomoxir and for the development of more specific inhibitors of fatty acid metabolism. The methodologies and data presented in this guide provide a framework for researchers to further investigate the multifaceted roles of etomoxir and its metabolites in cellular physiology and disease.
References
- 1. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of enzymes requiring long-chain acyl-CoA esters as substrates: effects of substrate binding to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Off-Target Maze: A Technical Guide to the Cellular Effects of Etomoxir and its Interplay with Coenzyme A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etomoxir (B15894), a widely utilized irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), has been instrumental in elucidating the role of fatty acid oxidation (FAO) in various physiological and pathological processes. However, a growing body of evidence highlights significant off-target effects, particularly at concentrations commonly used in preclinical studies. These unintended actions can confound experimental results and lead to misinterpretation of the specific role of CPT1. This technical guide provides an in-depth examination of the multifaceted off-target effects of etomoxir, with a central focus on its intricate relationship with coenzyme A (CoA). We present a comprehensive overview of the mechanisms of CoA sequestration, inhibition of mitochondrial respiratory chain components, and other non-CPT1 enzyme interactions. This guide offers detailed experimental protocols for key assays to assess these effects and provides quantitative data in structured tables for comparative analysis. Furthermore, we utilize Graphviz visualizations to delineate the complex signaling pathways and experimental workflows, offering a clear and concise resource for researchers employing etomoxir in their studies.
Introduction: Beyond CPT1 Inhibition
Etomoxir acts as a prodrug, converted intracellularly to its active form, etomoxiryl-CoA. This active metabolite irreversibly binds to and inhibits CPT1, the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. While the on-target inhibition of CPT1 by etomoxiryl-CoA is potent, with IC50 values in the nanomolar range, many of the observed cellular phenotypes attributed to etomoxir treatment, especially at higher concentrations, stem from its off-target activities.[1] Understanding these off-target effects is paramount for the accurate design and interpretation of experiments utilizing this inhibitor.
The primary off-target mechanisms of etomoxir can be broadly categorized as:
-
Coenzyme A Sequestration: The conversion of etomoxir to etomoxiryl-CoA consumes free intracellular CoA, a critical cofactor for numerous metabolic pathways.[1]
-
Direct Inhibition of Mitochondrial Respiration: At elevated concentrations, etomoxir has been shown to directly inhibit components of the electron transport chain, namely Complex I and the Adenine Nucleotide Translocase (ANT).[1][2][3]
-
Inhibition of Other CoA-Dependent Enzymes: Etomoxiryl-CoA can inhibit other enzymes that utilize acyl-CoA substrates, such as other carnitine acyltransferases.
This guide will delve into the specifics of these off-target effects, providing the necessary data and methodologies to empower researchers to critically evaluate their experimental systems.
The Central Role of Coenzyme A Sequestration
One of the most significant and often overlooked off-target effects of etomoxir is the depletion of the intracellular pool of free Coenzyme A (CoA). This occurs because the conversion of the prodrug etomoxir to its active form, etomoxiryl-CoA, is an enzymatic process that consumes CoA. At high concentrations of etomoxir, this conversion can lead to a substantial decrease in the availability of free CoA for other essential metabolic reactions.
This sequestration of CoA has far-reaching consequences, as CoA is a vital cofactor in a multitude of cellular processes, including:
-
The Krebs Cycle (Citric Acid Cycle)
-
Fatty acid synthesis and elongation
-
Amino acid metabolism
-
Ketone body metabolism
The depletion of the CoA pool can therefore lead to a general disruption of cellular metabolism that is independent of CPT1 inhibition.
Off-Target Inhibition of Mitochondrial and Other Cellular Enzymes
Beyond the sequestration of Coenzyme A, etomoxir and its metabolites have been demonstrated to directly inhibit other key cellular enzymes. These interactions are particularly prominent at the higher concentrations of etomoxir (≥ 10 µM) frequently used in in vitro studies.
Inhibition of Mitochondrial Respiratory Chain Components
High concentrations of etomoxir have been shown to directly impair mitochondrial respiration through the inhibition of:
-
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase): Studies have demonstrated that etomoxir at concentrations of 200 μM can inhibit Complex I of the electron transport chain. This inhibition leads to a reduction in NAD+ regeneration, which can subsequently impact the TCA cycle and other NAD+-dependent pathways.
-
Adenine Nucleotide Translocase (ANT): Etomoxir has also been reported to inhibit ANT, the mitochondrial inner membrane protein responsible for the exchange of ADP and ATP. This disrupts the cell's primary mechanism for exporting ATP from the mitochondria to the cytosol.
Inhibition of Other Carnitine Acyltransferases
The active form of etomoxir, etomoxiryl-CoA, can also inhibit other members of the carnitine acyltransferase family. Research has shown that micromolar concentrations of etomoxiryl-CoA can inhibit both short- and long-chain carnitine acyltransferases, including carnitine acetyltransferase and carnitine octanoyltransferase. This indicates that the effects of etomoxir may not be limited to the metabolism of long-chain fatty acids.
Quantitative Data on Etomoxir's On- and Off-Target Effects
To facilitate a clear understanding of the concentration-dependent effects of etomoxir, the following tables summarize the available quantitative data for its on-target and off-target activities.
| Target | Inhibitor | IC50 / Effective Concentration | Reference(s) |
| On-Target | |||
| Carnitine Palmitoyltransferase 1 (CPT1) | Etomoxiryl-CoA | 0.01 - 0.70 µM | |
| Off-Target | |||
| Mitochondrial Complex I | Etomoxir | Inhibition observed at 200 µM | |
| Adenine Nucleotide Translocase (ANT) | Etomoxir | Inhibition observed at >10 µM | |
| Carnitine Acetyltransferases | Etomoxiryl-CoA | Inhibition in the low micromolar range | |
| Carnitine Octanoyltransferase | Etomoxiryl-CoA | Inhibition in the low micromolar range | |
| Endogenous Fatty Acylcarnitine Production | Etomoxir | ~1.4 µM (in intact mitochondria) |
Table 1: Summary of the inhibitory concentrations of etomoxir and etomoxiryl-CoA on their primary target and key off-targets.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by etomoxir and a typical experimental workflow for investigating its off-target effects.
Caption: Mechanism of etomoxir's on- and off-target effects.
Caption: Workflow for investigating etomoxir's off-target effects.
Experimental Protocols
Measurement of Intracellular Coenzyme A Levels by HPLC
This protocol is adapted from published methods for the quantification of total intracellular CoA.
Materials:
-
Perchloric acid (PCA)
-
Dithiothreitol (DTT)
-
Potassium hydroxide (B78521) (KOH)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
CoA and acetyl-CoA standards
Procedure:
-
Cell Lysis and Deproteinization:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a 5% PCA solution containing 50 µM DTT.
-
Incubate on ice for 10 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
-
Sample Neutralization (Optional but recommended for some columns):
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the sample by adding a calculated amount of KOH.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase column.
-
Use an appropriate mobile phase gradient to separate CoA and acetyl-CoA. A common mobile phase consists of a buffer such as potassium phosphate (B84403) with an organic modifier like acetonitrile.
-
Detect the eluting compounds by UV absorbance at 259 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of CoA and acetyl-CoA standards.
-
Calculate the concentration of CoA and acetyl-CoA in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the protein concentration of the initial cell lysate.
-
Assessment of Mitochondrial Respiration using the Seahorse XF Analyzer
This protocol outlines a general procedure for a Seahorse XF Cell Mito Stress Test to assess the impact of etomoxir on mitochondrial function.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFp)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Etomoxir
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the cell culture medium with pre-warmed XF assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Compound Loading:
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A according to the manufacturer's protocol.
-
For testing the direct effects of etomoxir, it can be injected from one of the ports. To assess its impact on basal respiration, pre-incubate the cells with etomoxir.
-
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell culture plate.
-
Run the Cell Mito Stress Test protocol, which will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.
-
-
Data Analysis:
-
Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare these parameters between control and etomoxir-treated cells to assess the impact of etomoxir on mitochondrial respiration.
-
Metabolomic Analysis of Etomoxir-Treated Cells
This protocol provides a general workflow for preparing cell samples for metabolomic analysis by mass spectrometry.
Materials:
-
Liquid nitrogen
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Centrifuge
-
Lyophilizer or speed vacuum
-
LC-MS or GC-MS system
Procedure:
-
Metabolism Quenching and Metabolite Extraction:
-
Rapidly aspirate the culture medium and wash the cells with an appropriate ice-cold buffer (e.g., PBS or saline).
-
Immediately quench metabolism by adding liquid nitrogen directly to the culture dish.
-
Add ice-cold 80% methanol to the frozen cells and scrape the cells from the dish.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at high speed (e.g., >13,000 rpm) for 15-30 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Drying and Reconstitution:
-
Dry the metabolite extract using a lyophilizer or a speed vacuum.
-
Store the dried extracts at -80°C until analysis.
-
Prior to analysis, reconstitute the dried metabolites in a suitable solvent compatible with the mass spectrometry method.
-
-
Mass Spectrometry Analysis:
-
Analyze the reconstituted samples using an LC-MS or GC-MS system to identify and quantify the metabolites.
-
-
Data Analysis:
-
Process the raw data to identify and quantify metabolites.
-
Perform statistical analysis to identify significant differences in the metabolomes of control and etomoxir-treated cells.
-
Conclusion and Recommendations
Etomoxir is a powerful tool for studying fatty acid oxidation, but its utility is contingent on a thorough understanding of its off-target effects. This guide has detailed the primary off-target mechanisms of etomoxir, including Coenzyme A sequestration and the direct inhibition of mitochondrial respiratory components. The provided quantitative data, signaling pathway diagrams, and experimental protocols are intended to equip researchers with the knowledge and tools necessary to design rigorous experiments and accurately interpret their findings.
When using etomoxir, it is crucial to:
-
Use the lowest effective concentration: Whenever possible, use concentrations of etomoxir in the low micromolar or high nanomolar range to maximize CPT1 specificity and minimize off-target effects.
-
Employ orthogonal approaches: Validate findings obtained with etomoxir using genetic approaches, such as siRNA or CRISPR-mediated knockdown/knockout of CPT1.
-
Directly measure off-target effects: When using higher concentrations of etomoxir, it is advisable to directly measure parameters such as intracellular CoA levels and mitochondrial respiration to assess the extent of off-target engagement.
By adhering to these recommendations and utilizing the information presented in this guide, researchers can navigate the complexities of etomoxir's cellular effects and continue to make significant contributions to our understanding of cellular metabolism.
References
- 1. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Impact of Rac-Etomoxir-CoA on Cellular Respiration
Abstract: This document provides an in-depth technical analysis of Rac-Etomoxir-CoA, an active metabolite of the widely used research compound Etomoxir (B15894), and its multifaceted impact on cellular respiration. Etomoxir is a potent, irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation (FAO). At low micromolar concentrations, its effects are largely specific to the inhibition of FAO. However, at higher concentrations commonly employed in research, significant off-target effects emerge, including the inhibition of respiratory Complex I, the Adenine Nucleotide Translocase (ANT), and a profound disruption of Coenzyme A (CoA) homeostasis. This guide synthesizes quantitative data, details essential experimental protocols for studying its effects, and provides visual diagrams of the key pathways and workflows to aid researchers, scientists, and drug development professionals in the accurate application and interpretation of data derived from the use of Etomoxir.
Core Mechanism of Action
Etomoxir, a prodrug, is cell-permeable and is enzymatically converted into its active form, Etomoxiryl-CoA, via cellular Acyl-CoA synthetases.[1][2] The primary and intended pharmacological action of Etomoxiryl-CoA is the irreversible inhibition of CPT1.[3] CPT1 is located on the outer mitochondrial membrane and is the critical gateway for the entry of long-chain fatty acids into the mitochondrial matrix for their subsequent breakdown via β-oxidation.[4][5]
On-Target Effect: CPT1 Inhibition
By binding to and inhibiting CPT1, Etomoxiryl-CoA effectively halts the transport of long-chain fatty acyl-CoAs into the mitochondria.[5] This directly curtails fatty acid oxidation, forcing cells to rely on other substrates, such as glucose and glutamine, for energy production.[3] This specific inhibition is typically achieved at low micromolar concentrations (< 5 µM).[1][6]
Off-Target Effects at Supramicromolar Concentrations
The utility of Etomoxir as a specific inhibitor of FAO is compromised at higher concentrations, where multiple off-target effects confound experimental interpretation.
-
Inhibition of Respiratory Complex I: At concentrations around 200 µM, Etomoxir has been shown to directly inhibit Complex I of the electron transport chain, leading to a significant reduction in overall mitochondrial respiration independent of its effects on FAO.[7]
-
Inhibition of Adenine Nucleotide Translocase (ANT): High concentrations of Etomoxir can inhibit ANT, the transporter responsible for exchanging ADP and ATP across the inner mitochondrial membrane.[1][8] This disrupts the cell's ability to export mitochondrial ATP and import ADP, crippling oxidative phosphorylation.
-
Depletion of Cellular Coenzyme A (CoA): The conversion of Etomoxir to its active CoA thioester sequesters free Coenzyme A.[1][9] At high concentrations, this process can significantly deplete the cellular CoA pool, disrupting numerous CoA-dependent metabolic pathways beyond just FAO.[1][8]
-
Induction of Oxidative Stress: The impairment of the electron transport chain at high concentrations can lead to the generation of reactive oxygen species (ROS), inducing severe oxidative stress.[6][10]
Quantitative Impact on Cellular Bioenergetics
Table 1: Concentration-Dependent Effects of Etomoxir on Cellular Respiration
| Parameter | Low Concentration Effect (< 5-10 µM) | High Concentration Effect (> 50 µM) |
|---|---|---|
| CPT1 Activity | Potent, irreversible inhibition.[1][5] | Complete inhibition.[1] |
| Fatty Acid Oxidation (FAO) | Blocked by ~90%.[7] | Completely blocked.[7] |
| Oxygen Consumption Rate (OCR) | Minimal to no change if alternative fuels (glucose, glutamine) are present.[7] | Basal and maximal respiration significantly impaired (e.g., ~65% decrease).[7] |
| ATP Production | May decrease in FAO-dependent cells; often compensated by other pathways.[11] | Near-total collapse of mitochondrial ATP production.[7][10] |
| Complex I Activity | No significant direct effect.[7] | Directly inhibited.[7] |
| CoA Homeostasis | Minimal disruption. | Significantly disrupted due to CoA sequestration.[1][8] |
Modulation of Signaling Pathways
The bioenergetic crisis induced by Etomoxir, particularly the decrease in ATP levels, triggers downstream signaling cascades aimed at restoring energy homeostasis.
-
AMP-activated protein kinase (AMPK) Activation: A decrease in the cellular ATP:ADP/AMP ratio is a potent activator of AMPK, the master regulator of cellular energy status.[11] Inhibition of CPT1A and the subsequent drop in ATP can lead to the phosphorylation and activation of AMPK.[4][11]
-
mTOR Signaling Inhibition: The inhibition of lipid catabolism has been shown to result in decreased mammalian target of rapamycin (B549165) (mTOR) signaling, a key regulator of cell growth and proliferation.[12]
Key Experimental Protocols
To accurately assess the impact of Etomoxir and distinguish between its on-target and off-target effects, specific experimental protocols are required.
Protocol: Substrate-Specific Respirometry using Extracellular Flux Analysis
This method is critical for determining the specificity of Etomoxir's effect. It involves measuring the oxygen consumption rate (OCR) in permeabilized cells provided with different mitochondrial substrates.
-
Cell Preparation: Seed cells on a Seahorse XFp miniplate at an optimized density and allow them to adhere.[13]
-
Permeabilization: Replace culture medium with a mitochondrial assay solution (e.g., MAS buffer) containing a plasma membrane permeabilizing agent (e.g., recombinant perfringolysin O).[1][14] This allows direct access of substrates to the mitochondria.
-
Baseline Respiration (FAO-driven): Inject a solution containing long-chain fatty acids (e.g., Palmitoyl-CoA) and L-carnitine to measure CPT1-dependent respiration.[1][5]
-
Inhibition: Inject the desired concentration of Etomoxir (e.g., 3 µM for on-target, 200 µM for off-target assessment) and measure the change in OCR. A significant drop indicates CPT1 inhibition.
-
Specificity Control: Subsequently, inject a CPT1-independent substrate, such as pyruvate (B1213749)/malate (for Complex I-driven respiration) or succinate (B1194679) + rotenone (B1679576) (for Complex II-driven respiration).[1][5]
-
Analysis:
Protocol: Direct Measurement of FAO via Stable Isotope Tracing
This method directly quantifies the flux through the FAO pathway.
-
Cell Culture: Treat cells with the desired concentration of Etomoxir or vehicle control.
-
Labeling: Introduce a stable isotope-labeled fatty acid, such as uniformly labeled ¹³C-palmitate (U-¹³C palmitate), into the culture medium.[7]
-
Metabolite Extraction: After a defined incubation period, quench metabolism and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Measure the fractional labeling of TCA cycle intermediates. The breakdown of U-¹³C palmitate produces ¹³C₂-acetyl-CoA, which enters the TCA cycle to form ¹³C₂-citrate. A decrease in ¹³C₂-citrate labeling in Etomoxir-treated cells directly reflects the degree of FAO inhibition.[7]
Protocol: Cellular ATP Quantification
This protocol measures the overall energetic state of the cell.
-
Treatment: Culture and treat cells with Etomoxir or vehicle control for the desired duration.
-
Cell Lysis: Lyse the cells using a buffer compatible with the ATP assay kit.
-
ATP Measurement: Use a commercial ATP bioluminescence assay kit, which relies on the luciferase-catalyzed reaction of ATP with luciferin (B1168401) to produce light.[11][15]
-
Quantification: Measure the luminescence using a plate-reading luminometer.
-
Normalization: Normalize the ATP levels to the total protein concentration or cell number in each sample to ensure accurate comparison between conditions.[11]
Summary and Recommendations for Researchers
This compound is a powerful tool for investigating the role of fatty acid oxidation in cellular physiology. However, its utility is critically dependent on using it at appropriate concentrations and with rigorous controls.
Key Takeaways:
-
Concentration is Critical: The effects of Etomoxir are bifurcated. Low concentrations (< 5 µM) are relatively specific for CPT1, while high concentrations (> 50 µM) induce significant, confounding off-target effects.[1][6]
-
Off-Target Effects are Significant: Inhibition of Complex I, ANT, and depletion of cellular CoA are major off-target effects at high concentrations that can mimic or exacerbate the phenotypes of FAO inhibition.[1][7]
-
Validation is Essential: Researchers must validate the specificity of Etomoxir in their experimental system. This should involve substrate-specific respirometry and, ideally, be corroborated with genetic models (e.g., CPT1A shRNA/CRISPR knockdown) to confirm that the observed phenotype is genuinely due to CPT1 inhibition.[6][12]
For reliable and reproducible results, it is imperative to use the lowest effective concentration of Etomoxir that inhibits FAO and to perform the necessary control experiments to rule out off-target contributions to the observed effects.
References
- 1. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid catabolism via CPT1 as a therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CPT1A-mediated fatty acid oxidation promotes cell proliferation via nucleoside metabolism in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. embopress.org [embopress.org]
Methodological & Application
Application Note: Studying Cancer Cell Metabolism with Rac-Etomoxir-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cancer cells exhibit remarkable metabolic plasticity, often reprogramming pathways to fuel their rapid proliferation and survive in harsh tumor microenvironments. Fatty acid oxidation (FAO), the mitochondrial process of breaking down fatty acids to generate ATP and reducing equivalents, has emerged as a critical metabolic pathway for various cancers. It provides energy, supports redox homeostasis, and generates building blocks for biosynthesis.
To investigate the reliance of cancer cells on FAO, researchers frequently use pharmacological inhibitors. Etomoxir (B15894) is a widely used small molecule inhibitor of this pathway. It is a pro-drug that, once inside the cell, is converted to its active form, Etomoxiryl-CoA. This active molecule irreversibly inhibits Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for long-chain fatty acid entry into the mitochondria.
However, the use of Etomoxir is nuanced. Its specificity is highly concentration-dependent, and at high concentrations, it exhibits significant off-target effects that can confound experimental results.[1][2][3][4][5] These off-target effects include the inhibition of mitochondrial respiratory complex I and the sequestration of the cellular Coenzyme A (CoA) pool. This application note provides a detailed guide and protocols for the rigorous use of Etomoxir to study cancer cell metabolism, emphasizing methods to distinguish between on-target CPT-1 inhibition and off-target effects.
Mechanism of Action and Cellular Effects
Etomoxir acts primarily by blocking FAO, but its overall cellular impact varies dramatically with concentration.
On-Target Effect: CPT-1 Inhibition
Etomoxir is cell-permeable and is enzymatically converted into Etomoxiryl-CoA by cellular Acyl-CoA Synthetases. Etomoxiryl-CoA then covalently binds to and irreversibly inhibits CPT-1, an enzyme on the outer mitochondrial membrane. This action blocks the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix, effectively shutting down their oxidation.
Off-Target Effects at High Concentrations
While low micromolar concentrations of Etomoxir can specifically inhibit CPT-1, higher concentrations (often cited as >10 µM and especially ≥100 µM) lead to significant off-target effects that are independent of CPT-1. These effects are critical to consider when interpreting cellular phenotypes like decreased proliferation or apoptosis.
The primary off-target effects include:
-
CoA Sequestration: The conversion of Etomoxir to Etomoxiryl-CoA consumes Coenzyme A. At high concentrations, this can deplete the intracellular pool of free CoA, disrupting numerous CoA-dependent metabolic pathways beyond FAO.
-
Complex I Inhibition: High concentrations of Etomoxir can directly inhibit Complex I of the electron transport chain, impairing mitochondrial respiration regardless of the fuel source.
-
Adenine Nucleotide Translocase (ANT) Inhibition: Etomoxir has been shown to inhibit ANT, which is responsible for exchanging ADP and ATP across the inner mitochondrial membrane.
Quantitative Data Summary
The effective and specific concentration of Etomoxir can vary significantly between cell types. It is crucial to use published data as a guideline and empirically determine the optimal concentration for the cell system under investigation.
Table 1: Effective Concentrations of Etomoxir for CPT-1 Inhibition
| Cell Type/System | Parameter | Value | Reference |
| Permeabilized HepG2 cells | EC50 | 9.2 nM | |
| Human hepatocytes | IC50 | 0.1 µM | |
| Rat hepatocytes | IC50 | 10 µM | |
| Permeabilized A549, HepG2, BMDMs | EC50 | Nanomolar range | |
| Various Cell Lines | On-target CPT-1 inhibition | < 3-5 µM |
Table 2: Concentration-Dependent Effects of Etomoxir on Cancer Cell Processes
| Concentration Range | Primary Effect | Impact on FAO | Impact on Cell Proliferation | Notes |
| Low (< 10 µM) | On-Target CPT-1 Inhibition | Strong inhibition (>80-90%) | Often unaffected | Ideal for studying the specific role of FAO. |
| High (> 50 µM) | Off-Target Effects | Complete inhibition | Often strong inhibition/apoptosis | Effects are likely independent of FAO and related to CoA depletion or Complex I inhibition. |
Experimental Protocols
A rigorous experimental design is essential when using Etomoxir. The following protocols outline key experiments for characterizing its effects.
Workflow for Using Etomoxir
References
- 1. researchgate.net [researchgate.net]
- 2. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 5. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rac-Etomoxir-CoA in T-Cell Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rac-Etomoxir-CoA is the active form of the prodrug Etomoxir, a widely studied inhibitor of Carnitine Palmitoyltransferase 1a (CPT1a). CPT1a is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation (FAO). Historically, Etomoxir and its active form have been used as tools to investigate the role of FAO in various cellular processes, including T-cell metabolism, differentiation, and function. However, a growing body of evidence highlights significant off-target effects, particularly at the concentrations frequently used in in vitro studies. These CPT1a-independent effects complicate the interpretation of experimental results and necessitate careful consideration in experimental design and data analysis.
These application notes provide a comprehensive overview of the use of this compound in immunology research, with a focus on T-cell metabolism. We present quantitative data on its effects, detailed experimental protocols, and diagrams of the relevant signaling pathways, while also emphasizing the critical importance of understanding its off-target mechanisms of action.
Data Presentation: Quantitative Effects of this compound on T-Cell Metabolism
The effects of Etomoxir on T-cells are highly dose-dependent, with a significant divergence between the concentrations required for CPT1a inhibition and those causing off-target effects.
| Parameter | Target/Effect | Effective Concentration (Etomoxir) | T-Cell Type | Key Findings |
| CPT1a Inhibition (IC50) | CPT1a enzyme activity | 10 - 700 nM[1] | Various | Biochemical assays show potent inhibition of CPT1a at nanomolar concentrations. |
| T-Cell Proliferation | Inhibition | >5 µM[2] | Human T-cells | Moderate inhibition of proliferation is observed at concentrations exceeding 5 µM. |
| CPT1a-independent inhibition | >100 µM[3] | Mouse CD4+ T-cells | Dose-dependent inhibition of iTreg and Th17 cell proliferation is independent of CPT1a expression. | |
| T-Cell Differentiation | Inhibition of Th17 differentiation | >100 µM[3] | Mouse CD4+ T-cells | Strong reduction in IL-17 production in both wild-type and CPT1a-deficient Th17 cells. |
| Inhibition of iTreg differentiation | >100 µM[3] | Mouse CD4+ T-cells | Reduction in Foxp3 expression in both wild-type and CPT1a-deficient iTreg cultures. | |
| Mitochondrial Respiration | Inhibition of Oxidative Phosphorylation | >5 µM[2] | Human T-cells | CPT1a-independent decrease in Oxygen Consumption Rate (OCR). |
| Cellular Coenzyme A (CoA) Levels | Depletion | High concentrations (e.g., 200 µM) | Macrophages (similar mechanism likely in T-cells) | Etomoxir is converted to Etomoxiryl-CoA, sequestering cellular CoA.[1] |
| Cytokine Production | Reduction of IFN-γ and IL-17 | Not specified | T-cells | Studies show Etomoxir can reduce the production of pro-inflammatory cytokines. |
Signaling Pathways and Mechanisms of Action
On-Target Effect: CPT1a Inhibition
This compound irreversibly inhibits CPT1a, blocking the entry of long-chain fatty acids into the mitochondria and thus inhibiting fatty acid oxidation. This was thought to be its primary mechanism of action in modulating T-cell metabolism.
Caption: On-target effect of this compound on CPT1a.
Off-Target Effects of Etomoxir
At micromolar concentrations, Etomoxir exhibits significant off-target effects that are independent of CPT1a inhibition. These are now considered to be the primary drivers of the observed phenotypes in many T-cell studies.
Caption: Off-target effects of high-dose Etomoxir.
Experimental Protocols
In Vitro T-Cell Differentiation Assay with Etomoxir Treatment
This protocol describes the differentiation of naive CD4+ T-cells into Th1, Th17, and induced regulatory T-cells (iTregs) in the presence of varying concentrations of Etomoxir to assess its impact on T-cell fate.
Materials:
-
Naive CD4+ T-cell isolation kit (mouse or human)
-
24-well tissue culture plates
-
Anti-CD3ε and anti-CD28 antibodies
-
Recombinant cytokines: IL-2, IL-12, IFN-γ, IL-6, TGF-β, IL-4
-
Neutralizing antibodies: anti-IL-4, anti-IFN-γ
-
Etomoxir
-
Complete RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-IFN-γ, anti-IL-17, anti-Foxp3)
-
Intracellular fixation and permeabilization buffer set
Procedure:
-
Plate Coating:
-
A day before T-cell isolation, coat a 24-well plate with anti-CD3ε antibody (1-5 µg/mL in sterile PBS) and incubate overnight at 4°C.
-
On the day of the experiment, wash the wells twice with sterile PBS.
-
-
Naive CD4+ T-Cell Isolation:
-
Isolate naive CD4+ T-cells from splenocytes (mouse) or PBMCs (human) using a negative selection kit according to the manufacturer's instructions.
-
-
T-Cell Culture and Differentiation:
-
Resuspend naive CD4+ T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare differentiation media for each T-cell subset in separate tubes:
-
Th1: Complete RPMI + IL-2 (10 ng/mL), IL-12 (10 ng/mL), and anti-IL-4 (10 µg/mL).
-
Th17: Complete RPMI + IL-6 (20 ng/mL), TGF-β (1 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).
-
iTreg: Complete RPMI + IL-2 (10 ng/mL) and TGF-β (5 ng/mL).
-
-
Prepare serial dilutions of Etomoxir (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM) and a vehicle control (e.g., DMSO).
-
Add the appropriate Etomoxir dilution or vehicle to the differentiation media.
-
Add soluble anti-CD28 antibody (1-2 µg/mL) to all conditions.
-
Add 1 mL of the T-cell suspension with the corresponding differentiation and Etomoxir-containing media to the coated wells.
-
Incubate for 3-5 days at 37°C and 5% CO2.
-
-
Analysis of T-Cell Differentiation:
-
After incubation, restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular cytokines (IFN-γ for Th1, IL-17 for Th17) and transcription factors (Foxp3 for iTregs).
-
Analyze the samples by flow cytometry.
-
Caption: Workflow for T-cell differentiation assay.
Seahorse XF Cell Mito Stress Test for T-Cells Treated with Etomoxir
This protocol measures key parameters of mitochondrial function in T-cells, including basal respiration, ATP production, and maximal respiration, following treatment with Etomoxir.
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine supplements for XF medium
-
Etomoxir
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
T-cells of interest
Procedure:
-
Hydrate Sensor Cartridge:
-
A day before the assay, place the Seahorse XF sensor cartridge upside down and add 200 µL of sterile water to each well of the utility plate. Place the cartridge on top and incubate overnight at 37°C in a non-CO2 incubator.
-
-
Prepare Cell Culture Plate:
-
On the day of the assay, replace the water in the utility plate with 200 µL of Seahorse XF Calibrant per well and incubate the sensor cartridge for at least 1 hour at 37°C in a non-CO2 incubator.
-
Count and resuspend T-cells in pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine to the desired seeding density (typically 2-5 x 10^5 cells/well).
-
Seed 180 µL of the cell suspension into each well of the Seahorse XF cell culture microplate, leaving the four corner wells for background correction.
-
Centrifuge the plate at 200 x g for 1 minute to adhere the cells.
-
Incubate the cell plate for 45-60 minutes at 37°C in a non-CO2 incubator.
-
-
Prepare Drug Injections:
-
Prepare stock solutions of Etomoxir, Oligomycin, FCCP, and Rotenone/Antimycin A in Seahorse XF assay medium at 10x the final desired concentration.
-
Load the drugs into the appropriate ports of the hydrated sensor cartridge:
-
Port A: Etomoxir or vehicle control
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone & Antimycin A
-
-
-
Run Seahorse Assay:
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
Follow the instrument's prompts to calibrate and start the assay.
-
The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) before and after each drug injection.
-
-
Data Analysis:
-
Analyze the data using the Seahorse Wave software to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Caption: Workflow for Seahorse XF Mito Stress Test.
Measurement of Cellular Coenzyme A Levels
This protocol outlines a method for quantifying total Coenzyme A levels in T-cells treated with Etomoxir using HPLC or LC-MS/MS, based on derivatization with monobromobimane (B13751) (mBBr).
Materials:
-
T-cells treated with Etomoxir or vehicle
-
Ice-cold PBS
-
Ice-cold 10% Trichloroacetic acid (TCA) or 80:20 methanol:water
-
Monobromobimane (mBBr)
-
HPLC or LC-MS/MS system with a C18 column
-
Internal standard (e.g., 15:0 CoA)
Procedure:
-
Cell Lysis and Extraction:
-
Harvest T-cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells by resuspending in ice-cold 10% TCA or 80:20 methanol:water.
-
Sonicate the lysate briefly to ensure complete cell disruption.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Collect the supernatant containing the cellular metabolites.
-
-
Derivatization of CoA:
-
Add the internal standard to the supernatant.
-
Adjust the pH of the extract to ~8.0.
-
Add mBBr solution to the extract and incubate in the dark at room temperature for 2 hours to allow for the derivatization of the free thiol group of CoA.
-
-
Sample Cleanup (if necessary):
-
For complex samples, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
-
HPLC or LC-MS/MS Analysis:
-
Inject the derivatized sample onto a C18 column.
-
Separate the CoA-bimane derivative using a suitable gradient of mobile phases (e.g., acetonitrile (B52724) and water with a modifier like ammonium (B1175870) acetate).
-
Detect the CoA-bimane derivative using a fluorescence detector (for HPLC) or by mass spectrometry (for LC-MS/MS).
-
-
Quantification:
-
Generate a standard curve using known concentrations of CoA derivatized with mBBr.
-
Quantify the amount of CoA in the samples by comparing their peak areas to the standard curve, normalized to the internal standard and the initial cell number.
-
Caption: Workflow for measuring cellular Coenzyme A.
Conclusion and Recommendations
The use of this compound and its prodrug Etomoxir in T-cell metabolism research requires a nuanced approach. While it can be a tool to study CPT1a function, the high potential for off-target effects at commonly used concentrations necessitates careful experimental design and interpretation.
Key Recommendations:
-
Use the lowest effective concentration: When the goal is to specifically inhibit CPT1a, use concentrations in the low nanomolar range, and validate the specific inhibition of FAO.
-
Be aware of off-target effects: When using higher micromolar concentrations, acknowledge and investigate the potential for CPT1a-independent effects, such as mitochondrial dysfunction and CoA depletion.
-
Employ genetic controls: Whenever possible, use genetic models (e.g., CPT1a knockout or knockdown T-cells) to confirm that the observed phenotypes are indeed due to CPT1a inhibition and not off-target effects of the chemical inhibitor.
-
Combine metabolic assays: Utilize a combination of assays, such as Seahorse metabolic flux analysis and direct measurement of metabolites like Coenzyme A, to gain a comprehensive understanding of the metabolic changes induced by this compound.
By following these guidelines and utilizing the detailed protocols provided, researchers can more accurately investigate the complex role of fatty acid metabolism in T-cell biology and leverage this knowledge for the development of novel immunotherapies.
References
Application Notes and Protocols for Etomoxir in In Vivo Mouse Models
Introduction and Application Notes
Etomoxir (B15894) is a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation (FAO).[1][2] By blocking the transport of long-chain fatty acids into the mitochondria, etomoxir effectively shifts cellular metabolism from fatty acid oxidation towards glucose utilization.[1][3] This metabolic reprogramming has made etomoxir a valuable tool in various preclinical mouse models to study the role of FAO in cancer, immunology, cardiac physiology, and metabolic diseases.
While widely used, researchers should be aware of etomoxir's potential off-target effects and toxicity. Studies have noted that at high concentrations, etomoxir can have effects independent of CPT1 inhibition, including disrupting coenzyme A metabolism and inducing oxidative stress.[4] Clinical trials in humans were halted due to observations of liver toxicity. Therefore, careful dose selection and monitoring for adverse effects are critical when designing in vivo experiments in mice.
These notes provide a summary of dosages, administration protocols, and key experimental methodologies for the use of etomoxir in mouse models based on published research.
Mechanism of Action: CPT1 Inhibition
Etomoxir's primary mechanism involves the irreversible inhibition of CPT1, which is located on the outer mitochondrial membrane. CPT1 is essential for catalyzing the conversion of long-chain fatty acyl-CoAs to acylcarnitines, allowing them to be transported across the inner mitochondrial membrane for β-oxidation.
Quantitative Data Summary
The dosage and administration of etomoxir can vary significantly depending on the mouse model and the research question. The following tables summarize common practices.
Table 1: Etomoxir Dosage and Administration in Mouse Models
| Mouse Model/Strain | Disease/Application Area | Etomoxir Dose (mg/kg) | Administration Route | Dosing Frequency & Duration | Key Findings | Reference |
| BALB/c nude mice | Bladder Cancer (T24 xenograft) | Not specified in abstract | Intraperitoneal (i.p.) | Every other day for 20 days | Suppressed tumor growth and induced cell cycle arrest. | |
| C57BL/6 | Lung & Colon Carcinoma | 50 mg/kg | Intraperitoneal (i.p.) | Daily for up to 20 days | Delayed tumor growth; enhanced effects of chemotherapy and adoptive T-cell therapy. | |
| Nude Mice | Acute Myeloid Leukemia (MOLM13 xenograft) | 50 mg/kg | Intraperitoneal (i.p.) | Every other day for 3 weeks | Enhanced the therapeutic efficacy of ABT-737 and cytosine arabinoside (Ara-C). | |
| Xenograft & TRAMP models | Prostate Cancer Imaging | 20 mg/kg | Systemic (unspecified, likely i.p.) | Single dose, 24h before imaging | Enhanced [18F]FDG-PET imaging signal by shifting tumor metabolism to glycolysis. | |
| C57BL/6 | Heart Allograft Rejection | Not specified in abstract | Unspecified | Unspecified | Prolonged heart allograft survival by impairing monocyte differentiation. | |
| Male Mice (strain not specified) | Metabolic Study | 50 mg/kg | Intraperitoneal (i.p.) | Single dose, 18h before analysis | Inhibited CPT-1 activity in hindquarter muscle, heart, and liver tissues. | |
| Infant Mice (P2-P4) | Cardiomyocyte Proliferation | Not specified in abstract | Unspecified | Daily injections at P2, P3, and P4 | Reduced cardiomyocyte hypertrophy and maintained proliferative ability. |
Table 2: Etomoxir Solution Preparation
| Solvent | Stock Concentration | Working Concentration/Dilution | Notes | Reference |
| Pure Water | Not specified | Used for in vitro treatment at 0-200 µM | For cell culture experiments. | |
| Saline | Not specified | Used for i.p. injections in mice | A common vehicle for in vivo administration. | |
| Water | Not specified | Used for systemic treatment in mice | Vehicle control used in the prostate cancer imaging study. |
Experimental Protocols
Protocol 1: Inhibition of Tumor Growth in a Xenograft Mouse Model
This protocol is adapted from studies investigating the effect of etomoxir on bladder and lung cancer models.
Objective: To assess the impact of CPT1 inhibition by etomoxir on the growth of subcutaneous tumors in mice.
Materials:
-
BALB/c nude or C57BL/6 mice (6-8 weeks old)
-
Tumor cells (e.g., T24 human bladder cancer or 3LL Lewis lung carcinoma)
-
Phosphate-Buffered Saline (PBS), sterile
-
Etomoxir (Sigma-Aldrich or equivalent)
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Cell Preparation: Culture tumor cells under standard conditions. On the day of injection, harvest cells and resuspend them in sterile PBS at a concentration of 1-3 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 1-3 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., ~3 mm x 3 mm or a volume of 50-100 mm³). Randomly assign mice into two groups: Vehicle control and Etomoxir treatment (n=5 or more per group).
-
Treatment Administration:
-
Prepare a fresh solution of etomoxir in sterile saline for a final dose of 50 mg/kg.
-
Administer the etomoxir solution or an equal volume of saline via intraperitoneal (i.p.) injection.
-
Follow a predetermined schedule, for example, daily injections or injections every other day.
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor mouse body weight and general health status throughout the experiment. No overt toxicity was observed at a dose of 50 mg/kg.
-
-
Endpoint Analysis:
-
After the treatment period (e.g., 20-21 days), euthanize the mice.
-
Dissect the tumors, measure their final weight, and process them for further analysis such as histology (H&E staining), immunohistochemistry (e.g., Ki-67 for proliferation), or metabolic assays.
-
Protocol 2: Enhancing [18F]FDG-PET Imaging in Prostate Cancer Models
This protocol is based on a study demonstrating that etomoxir can increase glucose uptake in prostate tumors for improved PET imaging.
Objective: To acutely shift tumor metabolism from FAO to glycolysis to enhance the signal from the glucose analog tracer 2-deoxy-2-[18F]fluoro-d-glucose ([18F]FDG).
Materials:
-
Tumor-bearing mice (e.g., VCaP xenografts)
-
Etomoxir
-
Vehicle control (sterile water)
-
[18F]FDG tracer
-
PET imaging equipment
Procedure:
-
Baseline Scan: Perform an initial [18F]FDG-PET scan on tumor-bearing mice to establish a baseline glucose uptake level.
-
Fasting: Prior to tracer injection, fast mice for approximately 6 hours to reduce background blood glucose levels.
-
Etomoxir Administration: Administer a single systemic dose of etomoxir (20 mg/kg) to the treatment group. The control group receives an equal volume of water.
-
Incubation Period: Wait for 24 hours to allow etomoxir to take effect systemically.
-
Post-Treatment Scan:
-
Fast the mice again for 6 hours.
-
Administer ~250 µCi of [18F]FDG via tail vein injection.
-
After an appropriate uptake period (typically 60 minutes), perform the second PET scan.
-
-
Image Analysis: Quantify the [18F]FDG uptake in the tumor, heart, and other tissues. Calculate the fold change in normalized uptake values (NUV) or tumor-to-tissue ratios before and after etomoxir treatment. A significant increase in [18F]FDG uptake in the tumor and heart is expected.
References
- 1. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting fatty acid β-oxidation impairs monocyte differentiation and prolongs heart allograft survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etomoxir, a fatty acid oxidation inhibitor, increases food intake and reduces hepatic energy status in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Analysis of Etomoxiryl-CoA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etomoxir (B15894) is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in the mitochondrial fatty acid β-oxidation pathway. It is a prodrug that is converted intracellularly to its active form, Etomoxiryl-CoA. The analysis of Etomoxiryl-CoA in biological samples is crucial for understanding the pharmacokinetics and pharmacodynamics of etomoxir, as well as its on-target and potential off-target effects. This document provides detailed application notes and protocols for the quantification of Etomoxiryl-CoA using liquid chromatography-mass spectrometry (LC-MS).
Mechanism of Action of Etomoxir
Etomoxir enters the cell and is esterified to Etomoxiryl-CoA, a reaction that consumes coenzyme A (CoA). Etomoxiryl-CoA then covalently binds to and inhibits CPT-1, which is located on the outer mitochondrial membrane. This inhibition blocks the transport of long-chain fatty acids into the mitochondria, thereby inhibiting fatty acid oxidation. At high concentrations, the conversion of etomoxir to Etomoxiryl-CoA can lead to a significant depletion of the cellular free CoA pool, which can have broader metabolic consequences.[1][2][3]
Caption: Mechanism of Etomoxir action and its impact on the cellular CoA pool.
Quantitative Data Summary
The following tables summarize key parameters for the LC-MS/MS analysis of short-chain acyl-CoAs, which can be adapted for Etomoxiryl-CoA analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Reference |
| Column | Phenomenex Kinetex, 2.6 µm, C18, 150 x 2.1 mm | [4] |
| Mobile Phase A | 5 mM Ammonium Formate in Water (pH 7.5) | [5] |
| Mobile Phase B | Acetonitrile | [5] |
| Gradient | 30% B to 70% B over 3 minutes | [5] |
| Flow Rate | 1 mL/min | [5] |
| Column Temperature | 40 °C | |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Parameters for Acyl-CoAs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Acetyl-CoA | 810.1 | 303.0 | 35 | [6] |
| Malonyl-CoA | 854.1 | 347.0 | 35 | [6] |
| Propionyl-CoA | 824.1 | 317.0 | 35 | [6] |
| Succinyl-CoA | 868.1 | 361.0 | 35 | [7] |
| Isovaleryl-CoA | 852.2 | 345.1 | 35 | [6] |
| Etomoxiryl-CoA (Predicted) | ~922.3 | ~415.2 | Optimized |
Note: The m/z values for Etomoxiryl-CoA are predicted based on the structure of etomoxir and the common fragmentation pattern of acyl-CoAs, which involves a neutral loss of 507 amu.[6] The exact values should be determined experimentally by direct infusion of an Etomoxiryl-CoA standard.
Experimental Protocols
Sample Preparation from Cultured Cells or Tissues
This protocol is adapted from methods for extracting short-chain acyl-CoAs and is designed to minimize their degradation.[6][8]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent: 10% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold[6]
-
Internal Standard (IS): Pentadecanoyl-CoA (C15:0-CoA) or other odd-chain acyl-CoA not present in the sample.
-
Centrifuge capable of 4°C and >15,000 x g
-
Sample tubes (use glass vials to minimize analyte loss)[7]
Procedure:
-
Cell Culture:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Extraction Solvent containing the internal standard to each 10 cm plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Tissue Samples:
-
Flash-freeze the tissue in liquid nitrogen immediately after collection.
-
Homogenize the frozen tissue (~50 mg) in 1 mL of ice-cold Extraction Solvent containing the internal standard.
-
-
Extraction:
-
Vortex the samples vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
-
Sample Collection:
-
Carefully transfer the supernatant to a clean glass autosampler vial for LC-MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Procedure:
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Inject 10 µL of the prepared sample extract.
-
Run the LC gradient as described in Table 1.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the transitions for Etomoxiryl-CoA and the internal standard using Multiple Reaction Monitoring (MRM). The specific MRM transitions for Etomoxiryl-CoA should be optimized using a standard. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety (507 amu).[6]
Caption: Experimental workflow for the LC-MS/MS analysis of Etomoxiryl-CoA.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of an Etomoxiryl-CoA standard and a fixed concentration of the internal standard into the extraction solvent. Analyze these standards alongside the biological samples.
-
Quantification: Plot the peak area ratio of Etomoxiryl-CoA to the internal standard against the concentration of the Etomoxiryl-CoA standards. Perform a linear regression to generate a calibration curve. Use the equation of the line to calculate the concentration of Etomoxiryl-CoA in the biological samples.
Conclusion
The provided protocols offer a robust framework for the sensitive and specific quantification of Etomoxiryl-CoA in biological samples using LC-MS/MS. This method enables researchers to investigate the metabolic fate of etomoxir and its impact on cellular metabolism, which is essential for drug development and mechanistic studies. The use of a stable isotope-labeled internal standard, if available, is recommended for the most accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Metabolic Effects of Rac-Etomoxir-CoA
Introduction
Rac-Etomoxir-CoA is the active form of Etomoxir (B15894), a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1). CPT-1 is a critical enzyme located on the outer mitochondrial membrane that facilitates the transport of long-chain fatty acids into the mitochondrial matrix, which is the rate-limiting step in fatty acid β-oxidation (FAO). Etomoxir itself is a prodrug that is converted intracellularly to its active CoA thioester, Etomoxir-CoA, which then covalently binds to and inhibits CPT-1.[1] By blocking FAO, this compound forces a metabolic shift towards glucose and amino acid catabolism for energy production.[2] This makes it a valuable pharmacological tool for studying the roles of FAO in various physiological and pathological processes, including cancer, cardiovascular diseases, and metabolic disorders.[2][3]
Mechanism of Action
Etomoxir enters the cell and is converted to Etomoxir-CoA by cellular acyl-CoA synthetases.[4] This active metabolite then irreversibly inhibits CPT-1, preventing the conjugation of long-chain fatty acyl-CoAs to carnitine. This blockage halts the transport of long-chain fatty acids into the mitochondria, thereby inhibiting their oxidation. Consequently, cells must rely on alternative energy sources like glucose. This can lead to an increase in glucose uptake and glycolysis, a phenomenon known as the Warburg effect in cancer cells. Inhibition of FAO can also impact cellular redox balance, ATP production, and key signaling pathways such as the AMP-activated protein kinase (AMPK) pathway.
Applications in Research
-
Cancer Metabolism: Many cancer cells exhibit altered metabolism and may rely on FAO for proliferation and survival. This compound can be used to investigate the dependency of cancer cells on FAO and to explore FAO inhibition as a potential therapeutic strategy.
-
Cardiovascular Research: In conditions like heart failure, the cardiac muscle's metabolism shifts. Studying the effects of FAO inhibition with this compound can provide insights into metabolic remodeling in the heart and its therapeutic potential.
-
Metabolic Diseases: Research in obesity and type 2 diabetes can utilize this compound to understand the role of FAO in insulin (B600854) resistance and lipid accumulation.
-
Immunology: The metabolic state of immune cells dictates their function. This compound is a tool to study how FAO influences immune cell activation, differentiation, and effector functions.
Important Considerations
It is important to note that high concentrations of etomoxir (often exceeding 100 µM) have been reported to have off-target effects, including inhibition of mitochondrial complex I and disruption of coenzyme A homeostasis. Therefore, it is crucial to use the lowest effective concentration to specifically inhibit CPT-1 and to include appropriate controls to validate the specificity of the observed effects. Studies have shown that low micromolar concentrations (e.g., 5-10 µM) are often sufficient to achieve maximal inhibition of FAO.
Visualizing Pathways and Workflows
Mechanism of this compound Action
Caption: Mechanism of this compound action on CPT-1.
Experimental Workflow for Studying this compound Effects
Caption: General experimental workflow for analysis.
Impact on AMPK Signaling Pathway
Caption: Effect of this compound on the AMPK signaling pathway.
Experimental Protocols
Protocol 1: Seahorse XF Fatty Acid Oxidation Assay
This protocol measures the rate of fatty acid oxidation (FAO) by monitoring the oxygen consumption rate (OCR) in live cells using an Agilent Seahorse XF Analyzer.
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Palmitate-BSA FAO Substrate (or other long-chain fatty acid)
-
Seahorse XF Base Medium (or other appropriate medium)
-
L-Carnitine
-
This compound (or Etomoxir as a positive control)
-
Seahorse XF Analyzer and consumables (cartridge, calibrant)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Reagent Preparation:
-
Assay Medium: Prepare Seahorse XF Base Medium supplemented with 0.5 mM L-Carnitine and 2.5 mM glucose. Warm to 37°C and adjust pH to 7.4.
-
Substrate: Thaw the Palmitate-BSA FAO substrate at room temperature.
-
Compound Plate: Prepare a utility plate with injection ports containing this compound at desired concentrations, a vehicle control, and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for a full mitochondrial stress test.
-
-
Cell Preparation:
-
One hour before the assay, remove the growth medium from the cells.
-
Gently wash the cells with the prepared assay medium.
-
Add fresh assay medium containing the Palmitate-BSA FAO substrate to each well.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes.
-
-
Seahorse XF Analyzer Setup:
-
Hydrate the sensor cartridge overnight.
-
Load the hydrated sensor cartridge with the compound plate and calibrate the instrument.
-
-
Assay Execution:
-
Replace the calibration plate with the cell culture plate.
-
Measure the basal OCR and extracellular acidification rate (ECAR).
-
Inject this compound and monitor the change in OCR. A decrease in OCR indicates inhibition of FAO.
-
Subsequent injections of mitochondrial inhibitors can determine parameters like maximal respiration and spare respiratory capacity.
-
Protocol 2: Western Blot for AMPK Activation
This protocol assesses the activation of the AMPK signaling pathway by measuring the phosphorylation of AMPKα at Threonine 172.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment with this compound for the desired time, wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for each sample and denature by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the antibody for total AMPKα as a loading control.
-
Quantify band intensities and express the results as a ratio of phosphorylated AMPK to total AMPK. An increase in this ratio indicates AMPK activation.
-
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Fatty Acid Oxidation (FAO)
| Concentration (µM) | Oxygen Consumption Rate (OCR) from FAO (pmol/min) | % Inhibition of FAO |
|---|---|---|
| 0 (Vehicle) | 150.2 ± 12.5 | 0% |
| 1 | 115.8 ± 9.8 | 22.9% |
| 5 | 45.1 ± 5.2 | 70.0% |
| 10 | 18.3 ± 3.1 | 87.8% |
| 50 | 16.5 ± 2.9 | 89.0% |
(Data are representative and presented as Mean ± SD)
Table 2: Metabolic Shift Induced by 10 µM this compound
| Parameter | Vehicle Control | This compound (10 µM) | Fold Change |
|---|---|---|---|
| OCR (pmol/min) | 225.4 ± 18.3 | 130.1 ± 15.7 | 0.58 |
| ECAR (mpH/min) | 80.6 ± 7.1 | 112.5 ± 9.9 | 1.40 |
| Glucose Uptake (nmol/hr/mg protein) | 55.2 ± 6.4 | 88.3 ± 8.1 | 1.60 |
| Lactate Production (nmol/hr/mg protein) | 102.1 ± 11.5 | 165.4 ± 15.2 | 1.62 |
(Data are representative and presented as Mean ± SD)
Table 3: Effect of this compound on Cell Viability and AMPK Activation
| Treatment | Cell Viability (% of Control) | p-AMPKα/Total AMPKα Ratio |
|---|---|---|
| Vehicle Control | 100 ± 5.8 | 1.0 ± 0.12 |
| This compound (10 µM) | 95.2 ± 6.1 | 2.8 ± 0.35 |
| This compound (50 µM) | 82.5 ± 7.3 | 3.5 ± 0.41 |
| This compound (200 µM) | 65.1 ± 8.0 | 3.9 ± 0.48 |
(Data are representative from a 48-hour treatment and presented as Mean ± SD)
References
- 1. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to avoid coenzyme A depletion in etomoxir experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of using etomoxir (B15894), with a specific focus on avoiding coenzyme A (CoA) depletion.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of etomoxir and how does it lead to coenzyme A (CoA) depletion?
Etomoxir is an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] Etomoxir itself is a prodrug that is converted into its active form, etomoxiryl-CoA, within the cell.[2][3][4] This active form then binds to and inhibits CPT1.
The issue of CoA depletion arises from the conversion of etomoxir to etomoxiryl-CoA. At high concentrations, this process can sequester a significant portion of the cellular free CoA pool.[2] This sequestration, rather than the inhibition of CPT1 itself, is responsible for many of the off-target effects observed with high concentrations of etomoxir.
Q2: What are the consequences of CoA depletion in my experiments?
Coenzyme A is a crucial cofactor in numerous metabolic pathways beyond fatty acid oxidation, including the TCA cycle, amino acid metabolism, and fatty acid synthesis. Depletion of the free CoA pool can lead to a variety of off-target effects and experimental artifacts, such as:
-
Inhibition of mitochondrial respiration independent of CPT1.
-
Induction of oxidative stress.
-
Alterations in cellular signaling and gene expression.
-
Reduced cell proliferation and viability.
These off-target effects can confound the interpretation of experimental results, making it difficult to attribute observed phenotypes solely to the inhibition of CPT1.
Q3: How can I avoid CoA depletion in my etomoxir experiments?
The key to avoiding significant CoA depletion is to use the lowest effective concentration of etomoxir that still achieves the desired level of CPT1 inhibition. Studies have shown that low micromolar concentrations of etomoxir (e.g., < 5 µM) are often sufficient to inhibit CPT1 activity without causing substantial off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Additionally, you can consider supplementing your culture medium with exogenous coenzyme A to replenish the depleted pool. This has been shown to rescue the off-target effects of high etomoxir concentrations.
Q4: What are the recommended concentrations of etomoxir to use?
The optimal concentration of etomoxir is highly dependent on the cell type and experimental goals. Based on published literature, here is a general guideline:
-
For specific CPT1 inhibition with minimal off-target effects: Start with a concentration range of 1-5 µM.
-
Concentrations to be cautious of: Concentrations above 10 µM are more likely to induce off-target effects due to CoA depletion.
-
High concentrations (e.g., 200 µM): These have been shown to cause significant CoA sequestration and inhibit other cellular processes like the adenine (B156593) nucleotide translocase and complex I of the electron transport chain.
Always perform a thorough dose-response experiment to validate the on-target CPT1 inhibition and assess potential off-target effects in your specific experimental system.
Q5: Can I rescue the effects of CoA depletion?
Yes, studies have demonstrated that supplementing the experimental medium with exogenous coenzyme A can rescue the cellular phenotypes caused by high concentrations of etomoxir. This approach helps to confirm that the observed effects are indeed due to CoA depletion and not a direct off-target effect of etomoxir itself.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected changes in cell viability, proliferation, or morphology at high etomoxir concentrations. | Coenzyme A depletion leading to off-target effects. | 1. Perform a dose-response experiment to identify the lowest effective concentration of etomoxir for CPT1 inhibition. 2. Consider using a lower concentration range (1-5 µM). 3. As a control, perform a rescue experiment by supplementing the media with exogenous coenzyme A. |
| Inconsistent or unexpected metabolic flux analysis results. | Off-target inhibition of other metabolic pathways due to CoA sequestration. | 1. Validate CPT1 inhibition specifically using a CPT1 activity assay. 2. Measure intracellular coenzyme A levels to directly assess depletion. 3. Use alternative, more specific CPT1 inhibitors if available. |
| Observed phenotype is not rescued by genetic knockout of CPT1. | The phenotype is likely due to an off-target effect of etomoxir, such as CoA depletion, and not CPT1 inhibition. | 1. Confirm CoA depletion by direct measurement. 2. Attempt a rescue experiment with exogenous CoA supplementation. 3. Re-evaluate the conclusions drawn from the etomoxir experiment and consider alternative interpretations. |
Data Presentation
Table 1: Concentration-Dependent Effects of Etomoxir
| Etomoxir Concentration | Primary Effect on CPT1 | Risk of CoA Depletion & Off-Target Effects | Reference |
| 1-5 µM | Effective inhibition of CPT1a. | Low. Generally considered specific for CPT1a. | |
| 10 µM | Strong inhibition of fatty acid oxidation. | Moderate. Off-target effects begin to be observed. | |
| > 40 µM | Inhibition of CPT1. | High. Significant off-target effects reported, including oxidative stress. | |
| 200 µM | Inhibition of CPT1. | Very High. Leads to significant CoA depletion and inhibition of mitochondrial complex I. |
Experimental Protocols
Protocol 1: Measurement of Intracellular Coenzyme A
This protocol is adapted from HPLC-based methods for CoA quantification.
Materials:
-
Cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 10% (w/v) Perchloric Acid (PCA)
-
3M KHCO3
-
HPLC system with a C18 column
-
CoA standard
Procedure:
-
Cell Lysis:
-
Place the cell culture plate on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 10% PCA to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Neutralization:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding 3M KHCO3 dropwise until the pH is between 6.0 and 7.0.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered sample into the HPLC system.
-
Separate CoA using a C18 column with an appropriate mobile phase gradient (e.g., a gradient of potassium phosphate (B84403) buffer and acetonitrile).
-
Detect CoA by UV absorbance at 260 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of a CoA standard.
-
Quantify the amount of CoA in the samples by comparing their peak areas to the standard curve.
-
Normalize the CoA concentration to the total protein concentration or cell number.
-
Protocol 2: Assay for Carnitine Palmitoyltransferase 1 (CPT1) Activity
This protocol is based on a radioisotopic forward assay.
Materials:
-
Isolated mitochondria or cell homogenates
-
Assay buffer (e.g., 117 mM Tris-HCl, pH 7.4, 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl2, 16.7 mM KCl, 2.2 mM KCN)
-
Rotenone
-
Bovine Serum Albumin (BSA)
-
Palmitoyl-CoA
-
L-[³H]carnitine
-
Malonyl-CoA (as a specific inhibitor control)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, rotenone, and BSA.
-
Add the mitochondrial preparation or cell homogenate to the reaction mixture.
-
To a subset of samples, add malonyl-CoA to confirm that the measured activity is specific to CPT1.
-
-
Initiate Reaction:
-
Start the reaction by adding palmitoyl-CoA and L-[³H]carnitine.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes).
-
-
Stop Reaction:
-
Stop the reaction by adding ice-cold 1 M HCl.
-
-
Extraction and Measurement:
-
Extract the radiolabeled palmitoyl-carnitine using an organic solvent (e.g., butanol).
-
Separate the aqueous and organic phases by centrifugation.
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Calculation:
-
Calculate the CPT1 activity as nmol of palmitoyl-carnitine formed per minute per mg of protein.
-
Mandatory Visualizations
Caption: Mechanism of etomoxir activation, CPT1 inhibition, and subsequent coenzyme A sequestration leading to off-target effects.
Caption: A troubleshooting workflow for optimizing etomoxir concentration to minimize off-target effects.
References
Technical Support Center: Fatty Acid Oxidation Assays with Etomoxir
Welcome to the technical support center for fatty acid oxidation (FAO) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the reproducibility of their experimental results when using the CPT1 inhibitor, etomoxir (B15894). Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is etomoxir and how does it inhibit fatty acid oxidation?
Etomoxir is a widely used irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1).[1][2][3] CPT1 is a critical enzyme located on the outer mitochondrial membrane that facilitates the transport of long-chain fatty acids into the mitochondrial matrix, which is the rate-limiting step for their oxidation.[2][4][5][6] By blocking CPT1, etomoxir prevents long-chain fatty acids from entering the mitochondria, thereby inhibiting β-oxidation.[1][6]
Q2: What are the known off-target effects of etomoxir?
At high concentrations, typically exceeding 40 µM, etomoxir can exhibit significant off-target effects.[7][8][9] The most well-documented off-target effect is the inhibition of Complex I of the electron transport chain.[4][5][10] This can confound the interpretation of results from cellular respiration assays, such as the Seahorse XF assay.[4][5] High concentrations of etomoxir have also been reported to disrupt coenzyme A homeostasis and affect other cellular processes independent of CPT1 inhibition.[11][12]
Q3: What concentration of etomoxir should I use in my assay?
The optimal concentration of etomoxir is a critical parameter that requires careful consideration to balance effective CPT1 inhibition with the avoidance of off-target effects. For most cell types, a concentration in the range of 1-10 µM is sufficient to inhibit over 80-90% of FAO.[4][13][14] It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Concentrations above 40 µM should generally be avoided due to the high risk of off-target effects.[7][8][9]
Troubleshooting Guide
High Variability Between Replicate Wells
Q4: I am observing high variability between my replicate wells. What are the potential causes and solutions?
High variability between replicates is a common issue that can mask true biological effects.[7] Several factors can contribute to this problem.
| Potential Cause | Recommended Solution | Key Considerations |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel or repeater pipette for consistent volume dispensing. | Optimal seeding density is cell-type dependent and should be determined empirically. Aim for a density that results in an even monolayer for adherent cells.[7] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to create a humidity barrier. | This is particularly important for longer incubation periods.[7] |
| Inconsistent Washing Steps | Perform washing steps carefully to avoid dislodging cells. Use a multichannel pipette to add and remove media gently and consistently across all wells. Aspirate media from the side of the well to minimize cell disturbance. | Inconsistent cell numbers between wells will lead to variable results.[7] |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the medium to avoid introducing bubbles, which can interfere with optical readings. | Precise and consistent liquid handling is crucial for reproducibility.[7] |
Low Fatty Acid Oxidation Rate
Q5: My cells show a very low fatty acid oxidation rate (low OCR response). What can I do to increase the signal?
A low signal can make it difficult to discern the effects of inhibitors or treatments. Here are some strategies to enhance the FAO rate in your cells.
| Potential Cause | Recommended Solution | Key Considerations |
| Low Intrinsic FAO Capacity | Pre-incubate cells in a substrate-limited medium (e.g., low glucose) for 18-24 hours before the assay. This can upregulate the cells' capacity to oxidize fatty acids.[15] | The specific conditions for substrate starvation may need to be optimized for your cell type. |
| Sub-optimal Substrate Concentration | Ensure that the fatty acid substrate (e.g., palmitate-BSA) is properly prepared and used at an optimal concentration. Also, ensure the assay medium is supplemented with L-carnitine (typically 0.5 mM) to facilitate fatty acid transport.[9] | The quality of the fatty acid-BSA conjugate is critical for its solubility and delivery to the cells.[7] |
| Insufficient Cell Number | Increase the cell seeding density. | Ensure that the higher cell density does not lead to over-confluence, which can negatively impact cell health and metabolism.[7] |
Inconsistent Etomoxir Effect
Q6: The inhibitory effect of etomoxir is weak or inconsistent. Why is this happening?
Several factors can influence the efficacy of etomoxir in your experiments.
| Potential Cause | Recommended Solution | Key Considerations |
| Sub-optimal Etomoxir Concentration or Incubation Time | Titrate the etomoxir concentration to find the optimal dose for your cell line. A final concentration should generally not exceed 40 µM to avoid off-target effects.[7][8] Pre-incubate cells with etomoxir for at least 15 minutes before adding the fatty acid substrate.[7][8] | The effective concentration can vary between cell types. |
| Presence of Competing Substrates | Ensure the assay medium is optimized to favor fatty acid oxidation. The presence of high levels of glucose or glutamine can allow cells to bypass the block in FAO.[7] Consider using inhibitors of other pathways (e.g., UK5099 for the mitochondrial pyruvate (B1213749) carrier, BPTES for glutaminase) to confirm the specificity of the observed FAO.[7] | |
| Peroxisomal Oxidation | Etomoxir inhibits mitochondrial but not peroxisomal β-oxidation.[7] For cell types with high peroxisomal activity, the remaining oxygen consumption rate (OCR) may be due to this pathway. | |
| Reduced Efficacy in High Serum/BSA | The efficacy of etomoxir can be reduced in the presence of high concentrations of serum and BSA.[7][9] If possible, reduce the concentration of serum or BSA in the assay medium during etomoxir treatment. |
Experimental Protocols
Protocol 1: Seahorse XF Fatty Acid Oxidation Assay
This protocol provides a general workflow for measuring FAO using a Seahorse XF Analyzer.
Cell Preparation:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate overnight in a CO2 incubator at 37°C.
-
Optional: To enhance reliance on FAO, replace the growth medium with a substrate-limited medium (e.g., low glucose) and incubate for 18-24 hours.[15]
Assay Day:
-
Wash the cells once or twice with pre-warmed FAO Assay Medium (e.g., KHB supplemented with 2.5 mM glucose, 0.5 mM carnitine, and 5 mM HEPES, pH 7.4).[7]
-
Add the final volume of FAO Assay Medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 30-60 minutes.[7]
-
Load the sensor cartridge with the compounds for injection:
-
Port A: Palmitate-BSA conjugate (or BSA control)
-
Port B: Oligomycin (to inhibit ATP synthase)
-
Port C: FCCP (to induce maximal respiration)
-
Port D: Rotenone/antimycin A (to inhibit Complex I and III)
-
-
Pre-treat relevant wells with etomoxir (or vehicle) approximately 15 minutes before starting the assay in the analyzer.[7][8]
-
Calibrate the sensor cartridge and run the assay according to the manufacturer's instructions.
Protocol 2: Radiolabeled Fatty Acid Oxidation Assay
This protocol describes the measurement of FAO by quantifying the production of ¹⁴CO₂ from [1-¹⁴C]palmitate.[7]
Cell Preparation:
-
Culture cells to the desired confluency in a multi-well plate (e.g., 24-well).
-
Wash the cells twice with PBS to remove residual media.[7]
Assay Incubation:
-
Prepare the assay medium containing DMEM, 0.3% BSA, 100 µM unlabeled palmitate, 1 mM carnitine, and 0.4 µCi/mL [1-¹⁴C]palmitate.[7]
-
Add 500 µL of the assay medium to each well.
-
Seal the plate with parafilm and incubate at 37°C for 2-3 hours.[7]
Trapping of ¹⁴CO₂:
-
After incubation, add a trapping solution (e.g., a mixture of ethanolamine (B43304) and ethylene (B1197577) glycol) to a small tube placed inside each well of a larger, sealed container.[7]
-
Inject an acid (e.g., perchloric acid) into the assay medium to stop the reaction and release the ¹⁴CO₂.[16]
-
Allow the ¹⁴CO₂ to be trapped for at least 1 hour at room temperature.
-
Remove the trapping solution and measure the radioactivity using a scintillation counter.
Visualizations
Caption: Fatty acid oxidation pathway and the inhibitory action of etomoxir on CPT1.
Caption: A typical workflow for a Seahorse XF fatty acid oxidation assay.
Caption: A logical workflow for troubleshooting common issues in FAO assays.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 5. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Etomoxir-Induced Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize etomoxir-induced toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
1. What is etomoxir (B15894) and what is its primary mechanism of action?
Etomoxir is a widely used small-molecule inhibitor of fatty acid oxidation (FAO). It acts by irreversibly inhibiting carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane. CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT1, etomoxir effectively blocks this pathway, forcing cells to rely on other energy sources like glucose.
2. What are the common signs of etomoxir-induced toxicity in primary cell cultures?
Common signs of toxicity include:
-
Reduced cell viability and proliferation.
-
Increased apoptosis or necrosis.
-
Changes in cell morphology, such as rounding and detachment.
-
Decreased ATP levels.
-
Increased production of reactive oxygen species (ROS).
-
Reduced mitochondrial membrane potential.
3. Why is etomoxir toxic to cells, especially at high concentrations?
While etomoxir's on-target effect is the inhibition of CPT1, its toxicity, particularly at high concentrations (typically ≥ 40-200 μM), is often due to off-target effects. A primary off-target effect is the inhibition of Complex I of the electron transport chain in the mitochondria.[1][2][3][4][5] This impairs mitochondrial respiration, leading to decreased ATP production and increased oxidative stress, which can result in cell death.[6][7]
4. How can I differentiate between on-target CPT1 inhibition and off-target toxicity?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few approaches:
-
Dose-response analysis: Use the lowest effective concentration of etomoxir that inhibits FAO without causing significant toxicity. This can be determined through a dose-response curve measuring both FAO and cell viability.
-
Genetic knockdown/knockout: Compare the effects of etomoxir treatment with the effects of genetically silencing CPT1 (e.g., using siRNA or CRISPR). If the phenotype of CPT1 knockdown is different from that of high-dose etomoxir treatment, it suggests off-target effects of the drug.
-
Rescue experiments: In some cell types, the toxic effects of etomoxir might be rescued by supplementing the culture medium with substrates that can bypass the metabolic block or by using antioxidants to counteract oxidative stress.
5. What is a recommended starting concentration for etomoxir in primary cell cultures?
There is no universal optimal concentration, as it is highly cell-type dependent. It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 1-5 μM) and titrating up to higher concentrations (e.g., 200 μM). Low micromolar concentrations of etomoxir have been shown to be sufficient for maximal FAO inhibition in some cell lines.[8] For many cell types, concentrations of 5-10 μM can effectively inhibit FAO without inducing the off-target effects seen at higher concentrations.[2][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death at commonly used etomoxir concentrations (e.g., 50-200 μM). | Off-target inhibition of mitochondrial Complex I.[1][4] | Perform a dose-response experiment to determine the minimal concentration of etomoxir that inhibits FAO. Consider using concentrations in the range of 5-10 μM.[9] |
| Experimental results with etomoxir are inconsistent with CPT1A knockdown. | Etomoxir is causing off-target effects unrelated to CPT1A inhibition. | Rely on genetic methods (siRNA, shRNA, CRISPR) for more specific inhibition of CPT1A. Use etomoxir at a low, validated concentration as a complementary approach. |
| Decreased cell proliferation even at low etomoxir concentrations. | The specific primary cell type is highly dependent on FAO for proliferation. | Confirm FAO inhibition. If the effect is on-target, this may be the expected biological outcome for your cell type. |
| Increased oxidative stress markers (e.g., ROS). | High concentrations of etomoxir can induce severe oxidative stress.[6][7][10][11] | Lower the etomoxir concentration. Consider co-treatment with an antioxidant (e.g., N-acetylcysteine) to determine if it rescues the phenotype, which would indicate an oxidative stress-mediated effect. |
| Depletion of intracellular ATP levels. | Inhibition of FAO and/or off-target inhibition of Complex I is impairing energy production.[6][7] | Measure ATP levels across a range of etomoxir concentrations to correlate with FAO inhibition and cell viability. Ensure the culture medium has sufficient glucose as an alternative energy source. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Etomoxir on Cell Proliferation and Metabolism
| Cell Line | Etomoxir Concentration | Effect on Fatty Acid Oxidation (FAO) | Effect on Cell Proliferation | Off-Target Effects Noted | Reference |
| BT549 | 10 μM | ~90% inhibition | No significant effect | None observed on respiration | [2][9] |
| BT549 | 200 μM | >90% inhibition | Significant reduction | Inhibition of respiratory complex I | [1][2][4][9] |
| Human T-cells | > 5 μM | Inhibition | Moderate reduction | Induction of severe oxidative stress | [10][11] |
| MCF-7 | 5 μM | ~76% inhibition | Not specified | Not specified | [8] |
| T47D | 5-12.5 μM | ~66% inhibition | Not specified | Not specified | [8] |
Experimental Protocols
Protocol 1: Determining the Optimal Etomoxir Concentration
Objective: To identify the lowest concentration of etomoxir that effectively inhibits fatty acid oxidation without causing significant off-target toxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Etomoxir stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell viability assay (e.g., MTT, CellTiter-Glo)
-
Fatty acid oxidation assay (e.g., Seahorse XF Analyzer, radiolabeled fatty acid uptake)
Methodology:
-
Cell Seeding: Plate primary cells at a density that allows for logarithmic growth over the course of the experiment.
-
Dose Preparation: Prepare a series of etomoxir dilutions in complete culture medium. A suggested range is 0, 1, 5, 10, 25, 50, 100, and 200 μM. Include a vehicle-only control.
-
Treatment: Replace the culture medium with the prepared etomoxir dilutions and the vehicle control.
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours), depending on the cell type and experimental goals.
-
Cell Viability Assessment: At the end of the incubation period, measure cell viability using a standard assay.
-
Fatty Acid Oxidation Measurement: In a parallel set of plates, measure the rate of fatty acid oxidation at each etomoxir concentration.
-
Data Analysis: Plot cell viability and FAO inhibition as a function of etomoxir concentration. The optimal concentration is the lowest dose that achieves maximal FAO inhibition with minimal impact on cell viability.
Visualizations
References
- 1. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 3. [PDF] Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 4. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliance-uoregon.primo.exlibrisgroup.com [alliance-uoregon.primo.exlibrisgroup.com]
- 6. Molecular mechanisms of etomoxir-induced toxicity [repository.lib.ncsu.edu]
- 7. Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. The CPT1a inhibitor, etomoxir induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for preparing and storing etomoxir solutions
This technical support center provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with etomoxir (B15894) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing etomoxir stock solutions?
A1: (+)-Etomoxir (sodium salt) is soluble in several organic solvents, including DMSO, ethanol (B145695), and dimethylformamide (DMF).[1][2] It is also soluble in water.[1][2] For etomoxir ((R)-(+)-Etomoxir), DMSO and ethanol are common solvents, while it is considered insoluble in water.[3] The choice of solvent will depend on the specific requirements of your experiment. For cell-based assays, DMSO is frequently used. Always use fresh, high-quality solvents to avoid issues with solubility.
Q2: How should I store etomoxir powder and stock solutions?
A2: The solid form of (+)-etomoxir (sodium salt) is stable for at least four years when stored at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. DMSO stock solutions can be stored at -80°C for up to one year. Aqueous solutions of (+)-etomoxir (sodium salt) are not recommended to be stored for more than one day.
Q3: What are the off-target effects of etomoxir I should be aware of?
A3: At concentrations higher than necessary for CPT1 inhibition, etomoxir can exhibit off-target effects. Notably, high concentrations (e.g., 200 µM) have been shown to inhibit complex I of the electron transport chain, which can confound the interpretation of metabolic studies. Some studies also suggest that etomoxir can induce severe oxidative stress at concentrations above 5 µM in certain cell types. Therefore, it is crucial to determine the optimal concentration for CPT1 inhibition with minimal off-target effects in your specific experimental model.
Data Summary
Table 1: Solubility of Etomoxir Forms in Various Solvents
| Compound Form | Solvent | Solubility | Notes |
| (+)-Etomoxir (sodium salt) | Water | ~10 mg/mL | With ultrasonication. |
| Water (36°C) | ~16 mg/mL | With ultrasonication. | |
| DMSO | 5 - 9 mg/mL | ||
| Ethanol | ~6 mg/mL | ||
| DMF | ~10 mg/mL | ||
| Etomoxir ((R)-(+)-Etomoxir) | DMSO | 65 mg/mL | Use fresh DMSO as moisture can reduce solubility. |
| Ethanol | 65 mg/mL | ||
| Water | Insoluble |
Table 2: Recommended Storage Conditions for Etomoxir
| Form | Storage Temperature | Duration | Notes |
| (+)-Etomoxir (sodium salt) - Solid | -20°C | ≥ 4 years | |
| Etomoxir ((R)-(+)-Etomoxir) - Powder | -20°C | 3 years | |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C | 1 month | |
| Aqueous Solution | 4°C | ≤ 1 day | Not recommended for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Etomoxir Stock Solution in DMSO
-
Warm the Vial: Allow the vial of etomoxir powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of etomoxir powder. For (+)-Etomoxir (sodium salt) with a molecular weight of 320.7 g/mol , 3.21 mg is needed for 1 mL of a 10 mM solution. For Etomoxir ((R)-(+)-Etomoxir) with a molecular weight of 326.82 g/mol , 3.27 mg is needed.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Dissolve: Vortex or sonicate briefly until the solid is completely dissolved. Gentle warming can also be applied if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Troubleshooting Guide
Issue 1: Weak or inconsistent inhibitory effect of etomoxir.
-
Potential Cause: Sub-optimal concentration or incubation time.
-
Solution: Titrate the etomoxir concentration to find the most effective dose for your specific cell type and experimental conditions. A pre-incubation time of at least 15 minutes before adding the fatty acid substrate is recommended.
-
Potential Cause: Interference from serum or BSA.
-
Solution: The efficacy of etomoxir can be reduced in the presence of high concentrations of serum and BSA. Consider reducing the concentration of these components in your assay medium if possible.
Issue 2: Observed cellular effects do not align with CPT1 inhibition.
-
Potential Cause: Off-target effects at high concentrations.
-
Solution: High concentrations of etomoxir can have off-target effects, including inhibition of the electron transport chain. It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize these effects. Consider using complementary methods, such as genetic knockdown of CPT1, to validate your findings.
Issue 3: Etomoxir precipitates out of solution during the experiment.
-
Potential Cause: Poor solubility in the final assay medium.
-
Solution: While the stock solution in DMSO may be stable, the final concentration of DMSO in your aqueous assay medium should be kept low (typically <0.5%) to avoid toxicity and solubility issues. If precipitation occurs, you may need to try a different solvent for your stock solution or use a solubilizing agent, but be sure to include appropriate vehicle controls.
Visual Guides
Caption: Workflow for preparing and storing etomoxir stock solutions.
Caption: Troubleshooting guide for common issues with etomoxir experiments.
References
Validation & Comparative
A Comparative Guide: Genetic Knockout of CPT1a Versus Pharmacological Inhibition with Etomoxir
For researchers, scientists, and drug development professionals, understanding the nuances between genetic and pharmacological inhibition of carnitine palmitoyltransferase 1a (CPT1a) is critical for accurately interpreting experimental results and advancing therapeutic strategies targeting fatty acid oxidation (FAO). This guide provides a comprehensive comparison of CPT1a genetic knockout and its inhibition by etomoxir (B15894), a widely used pharmacological agent. We delve into their mechanisms, specificity, and the divergent cellular and systemic effects observed in preclinical studies, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Genetic Knockout of CPT1a | Pharmacological Inhibition with Etomoxir |
| Specificity | Highly specific to the CPT1a gene. | Dose-dependent specificity; significant off-target effects at higher concentrations.[1][2][3][4][5] |
| Mechanism | Complete or partial loss of CPT1a protein and its function. | Irreversible inhibition of CPT1 enzyme activity.[3][6][7] |
| Off-Target Effects | Minimal, directly related to the loss of CPT1a function. | Inhibition of Complex I of the electron transport chain, depletion of cellular Coenzyme A (CoA).[1][2][3] |
| Phenotypic Outcomes | Can lead to embryonic lethality in complete knockout mice.[8] Heterozygous mice may exhibit specific metabolic phenotypes.[8] Cellular effects can include altered mitochondrial morphology and impaired proliferation.[1][9][10] | Effects can be pleiotropic and may not be solely attributable to CPT1a inhibition, especially at high doses.[11][12] |
| Reversibility | Irreversible genetic modification. | Irreversible enzyme inhibition.[3][6][7] |
| Control | Temporal and tissue-specific control possible with conditional knockout models.[13] | Dose and treatment duration can be controlled. |
Delving Deeper: Mechanism and Specificity
Genetic Knockout (KO) of CPT1a offers a highly specific approach to elucidate the enzyme's function by eliminating its expression. This can be achieved through various gene-editing technologies, resulting in a complete or conditional ablation of the CPT1a protein. This specificity is crucial for attributing observed phenotypes directly to the loss of CPT1a function. However, it's important to consider potential developmental compensation or lethality, as observed in complete CPT1a knockout mice.[8]
Etomoxir , on the other hand, is a small molecule that irreversibly inhibits CPT1 activity.[3][6][7] While it has been instrumental in FAO research, a growing body of evidence reveals significant off-target effects, particularly at concentrations commonly used in preclinical studies (often exceeding 5-10 μM).[4][5][14][15] The most notable off-target effect is the inhibition of Complex I of the mitochondrial electron transport chain.[1][2] Furthermore, etomoxir can be converted to etomoxiryl-CoA, which can deplete the cellular pool of Coenzyme A, impacting a wide range of metabolic processes beyond FAO.[3] These off-target effects can confound data interpretation, as observed phenotypes may not be solely due to CPT1a inhibition.[11][12]
Experimental Data: A Head-to-Head Comparison
The following tables summarize quantitative data from studies directly comparing CPT1a knockout or knockdown with etomoxir treatment.
Table 1: Effects on Cancer Cell Proliferation
| Cell Line | Intervention | Concentration | Effect on Proliferation | Reference |
| BT549 | Etomoxir | 10 μM | No significant effect | [1][14] |
| BT549 | Etomoxir | 200 μM | Decreased proliferation | [1][14] |
| BT549 | CPT1A Knockdown (siRNA) | N/A | Decreased proliferation (nearly 2-fold) | [1][9][10] |
These data highlight that while high concentrations of etomoxir inhibit proliferation, this effect may be linked to its off-target activities. In contrast, the genetic knockdown of CPT1A demonstrates a direct role for the enzyme in supporting cancer cell proliferation, independent of β-oxidation in some contexts.[1][9][10]
Table 2: Effects on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
| Cell Line/Condition | Intervention | Concentration | Key Findings | Reference |
| BT549 | Etomoxir | 10 μM | ~90% inhibition of FAO-dependent OCR | [1] |
| BT549 | Etomoxir | 200 μM | Inhibition of Complex I, impairing overall respiration | [1][14] |
| BT549 | CPT1A Knockdown (siRNA) | N/A | Impaired mitochondrial coupling and altered morphology | [1][9][10] |
| Human T-cells | Etomoxir | > 5 μM | Inhibition of oxidative metabolism independent of CPT1a | [15] |
| Human T-cells | CPT1A Knockdown (shRNA) | N/A | Minimal effect on memory T-cell formation | [4] |
These findings underscore the non-specific impact of high-dose etomoxir on mitochondrial function. The distinct mitochondrial phenotypes observed in CPT1A knockdown cells, such as altered morphology, are not replicated by etomoxir treatment, suggesting CPT1a has functions beyond its catalytic role in FAO that are unmasked by genetic deletion.[1][9][10]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the mechanism of CPT1a and etomoxir, and a typical experimental workflow for their comparison.
References
- 1. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Testing the Specificity of Compounds Designed to Inhibit CPT1A in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. uniprot.org [uniprot.org]
- 9. [PDF] Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 10. alliance-uoregon.primo.exlibrisgroup.com [alliance-uoregon.primo.exlibrisgroup.com]
- 11. Etomoxir Actions on Regulatory and Memory T Cells Are Independent of Cpt1a-Mediated Fatty Acid Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rationale for a conditional knockout mouse model to study carnitine palmitoyltransferase I deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 15. researchgate.net [researchgate.net]
Cross-Validating Etomoxir's Inhibition of Fatty Acid Oxidation with Metabolic Flux Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise impact of chemical probes on cellular metabolism is paramount. Etomoxir (B15894), a widely used inhibitor of fatty acid oxidation (FAO), has been instrumental in elucidating the role of this pathway in various physiological and pathological contexts. However, growing evidence of its off-target effects necessitates a more comprehensive validation of experimental results. This guide provides a comparative framework for cross-validating findings from etomoxir treatment with the quantitative rigor of Metabolic Flux Analysis (MFA), alongside an overview of alternative FAO inhibitors.
Understanding the Tools: Etomoxir and Metabolic Flux Analysis
Etomoxir: A CPT1 Inhibitor
Etomoxir is an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By blocking CPT1, etomoxir effectively curtails the cell's ability to derive energy from fatty acids, forcing a metabolic shift towards other substrates like glucose.
However, it is crucial to acknowledge that etomoxir can exhibit off-target effects, particularly at higher concentrations. These include the inhibition of complex I of the electron transport chain and the disruption of coenzyme A (CoA) homeostasis. Such off-target activities can confound the interpretation of experimental data, making it essential to validate findings with independent methods.
Metabolic Flux Analysis (MFA): A Quantitative View of Metabolism
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell. The most common approach, 13C-MFA, involves feeding cells a substrate (e.g., glucose or a fatty acid) labeled with a stable isotope of carbon (13C). As the labeled carbons traverse the metabolic network, they are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using mass spectrometry or NMR, researchers can computationally reconstruct the intracellular metabolic fluxes. This provides a detailed and quantitative snapshot of cellular metabolism, allowing for a precise assessment of how a perturbation, such as drug treatment, alters metabolic pathway activity.
Comparative Analysis: Etomoxir vs. Metabolic Flux Analysis
The primary advantage of MFA over a simple inhibitor study is its ability to provide a global and quantitative view of metabolic reprogramming. While etomoxir can confirm the reliance of a biological process on FAO, MFA can reveal the extent of this reliance and uncover secondary metabolic shifts that are not immediately obvious.
For instance, a study demonstrated that while 10 μM of etomoxir effectively inhibited approximately 90% of FAO, as measured by the reduced incorporation of 13C-palmitate-derived carbons into citrate, it did not alter the rates of glucose uptake or lactate (B86563) excretion in BT549 breast cancer cells[1]. This suggests a metabolic resilience that might be overlooked by focusing solely on the inhibitory effect of etomoxir.
Higher concentrations of etomoxir (e.g., 200 μM) have been shown to inhibit complex I of the electron transport chain, an off-target effect that would be clearly distinguishable from CPT1 inhibition in a well-designed MFA study[1]. An MFA experiment would reveal a widespread disruption of mitochondrial metabolism beyond the initial blockage of FAO.
Quantitative Data Summary
The following table summarizes the quantitative effects of etomoxir and alternative FAO inhibitors. It is important to note that the effective concentrations and the extent of inhibition can be highly cell-type and context-dependent.
| Inhibitor | Target | Cell Line/System | Effective Concentration for FAO Inhibition | Observed Effects on Metabolic Fluxes | Key Off-Target Effects/Notes |
| Etomoxir | CPT1a | BT549 (Breast Cancer) | ~10 µM for ~90% inhibition[1] | Decreased 13C2-citrate labeling from 13C-palmitate.[1] No significant change in glucose uptake or lactate excretion at 10 µM.[1] | Inhibition of respiratory complex I at higher concentrations (>200 µM). Disruption of CoA homeostasis. |
| MCF-7 (Breast Cancer) | Maximal inhibition at ~5 µM | Decreased FAO rates. | |||
| T47D (Breast Cancer) | Maximal inhibition at ~5-12.5 µM | Decreased FAO rates. | |||
| Avocadyne | Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | TEX, OCI-AML2 (Leukemia) | IC50 ~3.1-11.5 µM | Decreased oxygen consumption rate (OCR) fueled by FAO. | Selectively cytotoxic to cancer cells, particularly leukemia stem cells. |
| Ranolazine | Partial inhibitor of 3-ketoacyl-CoA thiolase (3-KAT) and other targets | Rat Heart | - | Shifts cardiac energy metabolism from fatty acid to glucose oxidation. | Also inhibits cellular ionic channels. Some studies report a lack of FAO-interfering activity in certain cancer cell lines. |
| Perhexiline | CPT1 and CPT2 | Rat Cardiac and Hepatic Mitochondria | IC50 ~77 µM (cardiac), ~148 µM (hepatic) | Shifts myocardial metabolism from fatty acids to carbohydrates. | Can cause hepatotoxicity and neurotoxicity at high plasma concentrations. |
Experimental Protocols
Etomoxir Treatment and FAO Assessment
Objective: To determine the effect of etomoxir on fatty acid oxidation.
Methodology:
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Etomoxir Treatment: Treat cells with a range of etomoxir concentrations (e.g., 0.1 µM to 200 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
FAO Assay (using 13C-labeled fatty acids):
-
After etomoxir treatment, replace the medium with fresh medium containing a 13C-labeled long-chain fatty acid (e.g., U-13C-palmitate) complexed to BSA.
-
Incubate for a specific duration (e.g., 6-24 hours) to allow for the metabolism of the labeled fatty acid.
-
Harvest the cells and extract metabolites.
-
Analyze the isotopic labeling of key metabolites, such as citrate, in the TCA cycle using LC-MS or GC-MS. A decrease in the M+2 isotopologue of citrate, which is derived from the acetyl-CoA produced during the first round of β-oxidation of 13C-palmitate, indicates inhibition of FAO.
-
13C-Metabolic Flux Analysis (MFA)
Objective: To quantitatively map the metabolic fluxes in cells treated with or without etomoxir.
Methodology:
-
Tracer Selection: Choose a suitable 13C-labeled substrate. For studying the interplay between FAO and glycolysis, parallel labeling experiments with U-13C-glucose and U-13C-palmitate are ideal.
-
Isotopic Labeling Experiment:
-
Culture cells in a medium containing the 13C-labeled tracer until they reach a metabolic and isotopic steady state. This typically requires several cell doublings.
-
For the experimental group, include etomoxir in the culture medium.
-
Harvest cells and quench metabolism rapidly.
-
Extract intracellular metabolites and hydrolyze protein-bound amino acids.
-
-
Analytical Measurement:
-
Measure the mass isotopomer distributions of key metabolites (e.g., glycolytic intermediates, TCA cycle intermediates, and amino acids) using GC-MS or LC-MS/MS.
-
-
Flux Calculation:
-
Use a computational model of the cell's metabolic network and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes. This is typically done using specialized software packages (e.g., INCA, Metran).
-
Visualizing the Pathways and Workflows
Etomoxir's Impact on Fatty Acid Oxidation
Caption: Etomoxir inhibits CPT1, blocking fatty acid entry into mitochondria.
Cross-Validation Workflow: Etomoxir and MFA
Caption: Workflow for cross-validating etomoxir effects with MFA.
Conclusion and Future Directions
References
A Researcher's Guide to Assessing the Specificity of Rac-Etomoxir-CoA in a New Cell Line
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the specificity of the fatty acid oxidation (FAO) inhibitor, Rac-Etomoxir-CoA, in a novel cell line. We offer a comparative analysis with alternative FAO inhibitors, complete with detailed experimental protocols and data presentation formats, to facilitate a thorough and objective assessment.
This compound is a widely utilized irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation. By forming a covalent bond with CPT1, it effectively blocks the transport of long-chain fatty acids into the mitochondria for oxidation. However, concerns regarding its specificity have emerged, with studies reporting off-target effects, particularly at higher concentrations. These include the inhibition of mitochondrial respiratory chain Complex I and the disruption of coenzyme A (CoA) homeostasis, which can confound experimental results and lead to misinterpretation of the role of FAO in cellular processes.[1][2][3][4]
This guide outlines a series of experiments to rigorously assess the on-target and off-target effects of this compound and compares its performance with a panel of alternative FAO inhibitors with different mechanisms of action.
Alternative Inhibitors for Comparison
A careful selection of alternative inhibitors is crucial for a comprehensive specificity assessment. The following compounds, targeting different steps in the FAO pathway, provide excellent points of comparison:
-
ST1326: A reversible and more selective inhibitor of the liver isoform of CPT1 (CPT1A).[5][6][7][8] Its reversibility and selectivity offer a valuable contrast to the irreversible and less selective nature of Etomoxir (B15894).
-
Perhexiline (B1211775): An inhibitor of both CPT1 and CPT2.[9][10][11] Its broader action on the carnitine shuttle system helps to dissect the roles of different CPT isoforms. However, it is also known to have off-target effects, including inhibition of oxidative phosphorylation.[10][12]
-
Avocadyne (B107709): A natural product that inhibits Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), a key enzyme within the mitochondrial β-oxidation spiral.[13][14][15][16][17] Targeting a different enzyme in the FAO pathway allows for a more nuanced understanding of the metabolic consequences of inhibiting fatty acid metabolism.
Data Presentation: A Comparative Overview
To facilitate a clear and direct comparison of the inhibitors' effects, all quantitative data should be summarized in structured tables. Below are template tables for presenting the key findings from the proposed experiments.
Table 1: Potency of FAO Inhibitors on CPT1 Activity and Fatty Acid Oxidation
| Inhibitor | Target(s) | IC50 for CPT1 Activity (µM) | EC50 for FAO Inhibition (µM) | Maximum FAO Inhibition (%) |
| This compound | CPT1 (irreversible) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| ST1326 | CPT1A (reversible) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Perhexiline | CPT1, CPT2 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Avocadyne | VLCAD | N/A | [Insert experimental value] | [Insert experimental value] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. N/A: Not applicable.
Table 2: Off-Target Effects on Mitochondrial Respiration
| Inhibitor (Concentration) | Basal Respiration (% of Control) | ATP Production (% of Control) | Maximal Respiration (% of Control) | Spare Respiratory Capacity (% of Control) |
| This compound (Low) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| This compound (High) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| ST1326 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Perhexiline | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Avocadyne | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
"Low" concentration should be at or near the EC50 for FAO inhibition, while "High" concentration should be significantly higher to assess dose-dependent off-target effects.
Table 3: Impact on Cellular Viability and Proliferation
| Inhibitor (Concentration) | Cell Viability (% of Control) | Proliferation Rate (% of Control) |
| This compound (Low) | [Insert experimental value] | [Insert experimental value] |
| This compound (High) | [Insert experimental value] | [Insert experimental value] |
| ST1326 | [Insert experimental value] | [Insert experimental value] |
| Perhexiline | [Insert experimental value] | [Insert experimental value] |
| Avocadyne | [Insert experimental value] | [Insert experimental value] |
Mandatory Visualizations
Diagrams illustrating the targeted signaling pathway and the experimental workflow are essential for clear communication of the research approach.
Caption: Fatty Acid Oxidation Pathway and Inhibitor Targets.
Caption: Experimental Workflow for Inhibitor Specificity Assessment.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments required to assess the specificity of this compound and its alternatives.
Protocol 1: Determination of FAO Rate using Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and fatty acid oxidation.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Palmitate-BSA FAO Substrate
-
Seahorse XF Base Medium
-
L-Carnitine
-
This compound and alternative inhibitors
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed the new cell line in a Seahorse XF cell culture microplate at a predetermined optimal density and allow cells to adhere overnight.
-
Inhibitor Treatment: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with 1 mM L-carnitine and 100 µM Palmitate-BSA. Add the respective inhibitors at a range of concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Seahorse XF Assay:
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Calibrate the Seahorse XF sensor cartridge.
-
Load the cell plate into the Seahorse XF Analyzer and perform a standard mitochondrial stress test protocol. This involves sequential injections of:
-
Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.
-
FCCP: An uncoupling agent to induce maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: The Seahorse XF software will calculate the OCR. The decrease in OCR in the presence of palmitate upon addition of the inhibitors reflects the inhibition of FAO. The mitochondrial stress test parameters will reveal any off-target effects on mitochondrial function.[18][19][20][21]
Protocol 2: CPT1 Activity Assay in Permeabilized Cells
This assay directly measures the activity of CPT1 by providing its substrate, palmitoyl-CoA, to permeabilized cells.
Materials:
-
The new cell line cultured in appropriate plates
-
Permeabilization buffer (e.g., containing saponin (B1150181) or digitonin)
-
Assay buffer containing radiolabeled [³H]carnitine
-
Palmitoyl-CoA
-
Inhibitors
-
Scintillation counter
Procedure:
-
Cell Permeabilization: Wash the cultured cells with a suitable buffer and then incubate with a permeabilization buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Inhibitor Incubation: Add the inhibitors at various concentrations to the permeabilized cells and incubate for a predetermined time.
-
CPT1 Reaction: Initiate the CPT1 reaction by adding the assay buffer containing [³H]carnitine and palmitoyl-CoA.
-
Reaction Termination and Measurement: Stop the reaction after a specific time and separate the radiolabeled acylcarnitine product from the unreacted [³H]carnitine. Measure the radioactivity of the product using a scintillation counter.
-
Data Analysis: Calculate the rate of CPT1 activity for each inhibitor concentration and determine the IC50 values.[22][23][24][25]
Protocol 3: Assessment of Off-Target Effects on Mitochondrial Complex I
This experiment specifically investigates the potential inhibitory effect of the compounds on Complex I of the electron transport chain.
Materials:
-
Isolated mitochondria from the new cell line
-
Mitochondrial respiration buffer
-
Substrates for Complex I (e.g., pyruvate (B1213749) and malate)
-
ADP
-
Inhibitors
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k) or Seahorse XF Analyzer
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from the new cell line using differential centrifugation.
-
Respiration Measurement:
-
Add the isolated mitochondria to the respiration buffer in the chamber of the respirometer.
-
Add the Complex I substrates (pyruvate and malate) and measure the basal respiration (State 2).
-
Add ADP to stimulate ATP synthesis and measure State 3 respiration.
-
Add the inhibitors at various concentrations and monitor the effect on State 3 respiration. A decrease in oxygen consumption indicates inhibition of the electron transport chain.
-
-
Data Analysis: Compare the respiration rates in the presence and absence of the inhibitors to determine if they directly inhibit Complex I-linked respiration.
By following this comprehensive guide, researchers can systematically and rigorously assess the specificity of this compound in their cell line of interest, and through objective comparison with alternative inhibitors, make more informed decisions about the most appropriate tools for their studies of fatty acid metabolism.
References
- 1. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliance-uoregon.primo.exlibrisgroup.com [alliance-uoregon.primo.exlibrisgroup.com]
- 3. [PDF] Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 4. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 8. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.imrpress.com [article.imrpress.com]
- 10. Effects of perhexiline-induced fuel switch on the cardiac proteome and metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid catabolism inhibition sensitizes prostate cancer cells to antiandrogen blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition by perhexiline of oxidative phosphorylation and the beta-oxidation of fatty acids: possible role in pseudoalcoholic liver lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Structure-activity relationship of avocadyne - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–activity relationship of avocadyne - Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. escholarship.org [escholarship.org]
- 24. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Amsterdam UMC Locatie AMC - Carnitine palmitoyltransferase 1 (CPT1) [amc.nl]
A Comparative Analysis of Racemic Etomoxir Versus Its Enantiomers for Researchers
A deep dive into the stereospecificity, on-target efficacy, and off-target effects of etomoxir (B15894), providing researchers with critical data for experimental design and interpretation.
Etomoxir, a well-known inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation (FAO), has been a valuable tool in metabolic research. It exists as a racemic mixture of two enantiomers: (+)-etomoxir (R-etomoxir) and (-)-etomoxir (S-etomoxir). This guide provides a comparative analysis of racemic etomoxir and its individual enantiomers, focusing on their differential effects on CPT1 inhibition, off-target activities, and overall cellular impact. This information is crucial for the precise design and interpretation of experiments involving the pharmacological manipulation of fatty acid oxidation.
On-Target Efficacy: Stereospecific Inhibition of CPT1
The primary pharmacological action of etomoxir is the irreversible inhibition of CPT1. However, this activity is not shared equally between its enantiomers. Experimental evidence consistently demonstrates that the R-(+)-enantiomer is the biologically active form responsible for inhibiting CPT1 and, consequently, fatty acid oxidation. The S-(-)-enantiomer, in contrast, does not significantly block CPT1 activity.[1]
Etomoxir itself is a prodrug that is converted intracellularly to its active form, etomoxiryl-CoA. This active metabolite then covalently binds to and irreversibly inhibits CPT1.
Table 1: Comparative CPT1 Inhibitory Activity
| Compound | Target | IC50 | Species/System | Reference(s) |
| Racemic Etomoxir | CPT1 | 1.4 µM | Murine Heart Mitochondria | [2] |
| Racemic Etomoxir | CPT1a/b | 0.01 - 0.70 µM | Varies | [3] |
| (+)-Etomoxir | CPT1a | Active Inhibitor | Human, Rat, Guinea Pig | [4] |
| (-)-Etomoxir | CPT1 | Inactive | Not Applicable | [1] |
Note: IC50 values can vary significantly depending on the experimental conditions, including tissue type and species.
Off-Target Effects: A Critical Consideration
While etomoxir is a potent CPT1 inhibitor, its use, particularly at high concentrations, is associated with significant off-target effects. These unintended actions can confound experimental results and lead to misinterpretation of the role of fatty acid oxidation.
1. Inhibition of Mitochondrial Respiratory Chain:
At concentrations exceeding those required for maximal CPT1 inhibition (typically >5 µM), racemic etomoxir has been shown to inhibit Complex I of the mitochondrial electron transport chain. This inhibition impairs mitochondrial respiration and cellular energy production, an effect independent of its action on CPT1.
2. Disruption of Coenzyme A Homeostasis:
High concentrations of etomoxir can lead to the sequestration and depletion of the cellular pool of Coenzyme A (CoA) as it is converted to etomoxiryl-CoA. This can have widespread consequences on cellular metabolism beyond the inhibition of fatty acid oxidation.
3. Inhibition of Adenine (B156593) Nucleotide Translocase (ANT):
Mechanistic studies have revealed that high concentrations of etomoxir can also inhibit the adenine nucleotide translocase (ANT), a key transporter in the inner mitochondrial membrane responsible for exchanging ADP and ATP.
4. Promiscuous Protein Binding:
Recent chemoproteomic studies have revealed that etomoxir can bind to a wide array of proteins involved in fatty acid metabolism and transport in various cellular compartments, including the cytoplasm, peroxisome, and mitochondria, questioning its specificity as a sole CPT1 inhibitor.
Table 2: Summary of Off-Target Effects of Racemic Etomoxir
| Off-Target Effect | Affected Molecule/Process | Concentration Range | Consequence | Reference(s) |
| Inhibition of Mitochondrial Respiration | Complex I of the Electron Transport Chain | High concentrations (>5-200 µM) | Impaired mitochondrial respiration, reduced ATP production | |
| Disruption of CoA Homeostasis | Coenzyme A (CoA) | High concentrations | Depletion of free CoA pool, broad metabolic disruption | |
| Inhibition of Nucleotide Transport | Adenine Nucleotide Translocase (ANT) | High concentrations | Impaired ADP/ATP exchange across the inner mitochondrial membrane |
Note: Specific off-target effects of individual enantiomers have not been extensively characterized in the literature.
Impact on Signaling Pathways
Beyond its direct enzymatic inhibition, etomoxir has been shown to influence cellular signaling pathways, most notably as a peroxisome proliferator-activated receptor alpha (PPARα) agonist . PPARα is a nuclear receptor that plays a central role in the transcriptional regulation of genes involved in fatty acid metabolism. Activation of PPARα by etomoxir can lead to the upregulation of genes involved in fatty acid oxidation, which may counteract its inhibitory effect on CPT1 to some extent.
Below are diagrams illustrating the key affected pathways.
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays are provided below.
Measurement of CPT1-Mediated Respiration in Permeabilized Cells
This protocol allows for the direct measurement of CPT1 activity by providing its substrates to cells with permeabilized plasma membranes.
Materials:
-
Cell culture medium
-
Seahorse XF Analyzer and consumables (or other oxygen consumption measurement system)
-
Permeabilization agent (e.g., saponin (B1150181) or digitonin)
-
Mitochondrial assay solution (MAS)
-
Substrates: Palmitoyl-CoA, L-carnitine, Malate
-
Inhibitors: Etomoxir (racemic or enantiomers), Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A
Procedure:
-
Cell Culture: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and reach the desired confluency.
-
Pre-incubation with Etomoxir: Treat cells with the desired concentrations of etomoxir (or vehicle control) for a sufficient time to allow for cellular uptake and conversion to etomoxiryl-CoA (e.g., 1-2 hours).
-
Permeabilization: Gently wash the cells with MAS. Add MAS containing the permeabilizing agent and incubate for a short period (e.g., 5-10 minutes) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Substrate Addition: After permeabilization, wash the cells again with MAS and replace it with fresh MAS containing the CPT1 substrates: palmitoyl-CoA, L-carnitine, and malate.
-
Oxygen Consumption Measurement: Immediately place the plate in the Seahorse XF Analyzer and measure the oxygen consumption rate (OCR).
-
Mitochondrial Function Assessment: Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to assess ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. The decrease in OCR in the presence of etomoxir compared to the vehicle control represents the inhibition of CPT1-mediated fatty acid oxidation.
Assessment of Mitochondrial Complex I Activity
This protocol is designed to specifically measure the activity of Complex I to investigate the off-target effects of etomoxir.
Materials:
-
Isolated mitochondria
-
Mitochondrial respiration buffer
-
Complex I substrates: Pyruvate, Malate (or Glutamate, Malate)
-
ADP
-
Inhibitors: Racemic etomoxir, Rotenone (positive control for Complex I inhibition)
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Respirometry: Add a standardized amount of isolated mitochondria to the respiration buffer in the chamber of an oxygen electrode or a Seahorse XF Analyzer.
-
State 2 Respiration: Add the Complex I substrates (pyruvate and malate) and measure the basal OCR (State 2).
-
State 3 Respiration: Add a saturating amount of ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).
-
Inhibitor Addition: In parallel experiments, pre-incubate the mitochondria with different concentrations of racemic etomoxir before the addition of substrates and ADP. Use rotenone as a positive control to confirm Complex I inhibition.
-
Data Analysis: Compare the State 3 respiration rates in the presence and absence of etomoxir. A decrease in the pyruvate/malate-driven State 3 respiration indicates inhibition of Complex I.
Conclusion and Recommendations
The choice between racemic etomoxir and its enantiomers is a critical decision in experimental design. For studies aiming to specifically inhibit CPT1-mediated fatty acid oxidation, the use of (+)-etomoxir is highly recommended to avoid potential confounding effects from the S-enantiomer.
Furthermore, it is imperative for researchers to be aware of the significant off-target effects of etomoxir, particularly at concentrations above the low micromolar range. To confidently attribute an observed phenotype to the inhibition of fatty acid oxidation, the following practices are advised:
-
Use the lowest effective concentration of (+)-etomoxir that achieves maximal CPT1 inhibition.
-
Perform dose-response experiments to distinguish on-target from off-target effects.
-
Employ complementary approaches to validate findings, such as genetic knockdown or knockout of CPT1.
-
Directly measure fatty acid oxidation rates to confirm the extent of inhibition.
-
Assess mitochondrial function independently to rule out confounding effects on the electron transport chain.
By carefully considering the stereospecificity and potential off-target activities of etomoxir, researchers can enhance the rigor and reproducibility of their findings in the field of metabolic research.
References
- 1. Item - Mitochondrial respiration and nutrient utilization do not show a dose response to etomoxir because 200 μM etomoxir (EX) has an off-target effect on respiratory complex I. - figshare - Figshare [figshare.com]
- 2. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating findings from etomoxir studies using siRNA-mediated CPT1 knockdown
A critical evaluation of pharmacological versus genetic approaches to inhibiting fatty acid oxidation.
In the study of cellular metabolism, particularly fatty acid oxidation (FAO), the inhibitor etomoxir (B15894) has been a widely used pharmacological tool. It targets Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria. However, accumulating evidence points to significant off-target effects of etomoxir, necessitating more specific methods to validate findings. This guide provides a detailed comparison of etomoxir and siRNA-mediated CPT1 knockdown, offering researchers a clear perspective on the strengths and limitations of each approach.
The Challenge with Etomoxir: Off-Target Effects
Etomoxir, while effective at inhibiting CPT1, has been shown to have off-target effects, most notably the inhibition of complex I of the electron transport chain, especially at higher concentrations (200 μM).[1][2][3] This can confound experimental results, making it difficult to attribute observed phenotypes solely to the inhibition of FAO.
siRNA Knockdown: A More Specific Alternative
To circumvent the off-target effects of etomoxir, siRNA-mediated knockdown of CPT1 offers a more specific method for studying the role of FAO. By directly reducing the expression of the CPT1 protein, researchers can more confidently attribute the resulting cellular changes to the loss of CPT1 function.
Comparative Analysis: Etomoxir vs. CPT1 siRNA Knockdown
A key study directly compared the effects of etomoxir with CPT1A siRNA knockdown in cancer cells, revealing significant differences in cellular phenotypes.[1][2]
Table 1: Effects on Cancer Cell Proliferation
| Treatment | Effect on FAO | Effect on Cell Proliferation |
| Low-dose Etomoxir (e.g., 10 μM) | ~90% inhibition | No effect. |
| High-dose Etomoxir (200 μM) | >90% inhibition | Decreased proliferation. |
| CPT1A siRNA Knockdown | >90% inhibition | Nearly 2-fold decrease in proliferation. |
Key Finding: While high-dose etomoxir and CPT1A knockdown both inhibit FAO and reduce cell proliferation, the effect of CPT1A knockdown on proliferation is more pronounced and cannot be rescued by acetate (B1210297) or octanoic acid supplementation. This suggests that CPT1 may have functions independent of its catalytic role in FAO that are critical for cell proliferation.
Table 2: Effects on Mitochondrial Function and Morphology
| Treatment | Mitochondrial Morphology | Mitochondrial Coupling |
| Etomoxir | No abnormal morphology observed. | |
| CPT1A siRNA Knockdown | Altered, vesicular morphology. | Impaired coupling, 40% increase in proton leak, 60% decrease in ATP production. |
Key Finding: CPT1A knockdown leads to significant mitochondrial dysfunction, including altered morphology and uncoupling, which is not observed with etomoxir treatment. This highlights a structural or signaling role for CPT1 in maintaining mitochondrial health that is independent of its enzymatic activity.
Table 3: Effects on Nutrient Utilization
| Treatment | Glucose Uptake | Lactate Production | Palmitate/Oleate Uptake | Glutamine/Glutamate (B1630785) Uptake |
| High-dose Etomoxir (200 μM) | Decreased glutamine uptake, increased glutamate excretion. | |||
| CPT1A siRNA Knockdown | Nearly 2-fold increase. | Nearly 2-fold increase. | 2-fold increase (palmitate), 6.5-fold increase (oleate). | 45% increase in glutamine uptake, uptake of glutamate instead of excretion. |
Key Finding: CPT1A knockdown dramatically alters cellular metabolism, leading to a significant increase in the uptake of glucose, fatty acids, and glutamine, indicating a major metabolic reprogramming that is not mirrored by etomoxir treatment.
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental setups.
Caption: Fatty acid import into the mitochondria via the CPT shuttle system.
Caption: Comparison of Etomoxir and siRNA targeting.
Caption: Experimental workflow for comparing Etomoxir and CPT1 siRNA.
Experimental Protocols
Cell Culture and Treatment
-
Etomoxir Treatment: Cells are incubated with the desired concentration of etomoxir (e.g., 10 μM for specific CPT1 inhibition or 200 μM for studies involving off-target effects) for a specified duration (e.g., 1 hour) before analysis. A vehicle control (e.g., DMSO) should be run in parallel.
-
siRNA-mediated CPT1 Knockdown: Cells are transfected with CPT1A-specific siRNA or a scrambled siRNA control for a period of time (e.g., 48 hours) to allow for protein knockdown. Knockdown efficiency should be confirmed by qPCR or Western blot.
Cell Proliferation Assay
Cell proliferation can be measured using various methods, such as direct cell counting with a hemocytometer or automated cell counter, or by using colorimetric assays like the MTT or WST-1 assay.
Mitochondrial Staining and Imaging
Mitochondrial morphology and membrane potential can be assessed using fluorescent dyes such as MitoTracker Red CMXRos and TMRM, respectively. Images are captured using fluorescence microscopy. For detailed morphological analysis, transmission electron microscopy (TEM) can be employed.
Metabolite Analysis
Changes in nutrient uptake and metabolite levels can be quantified using techniques such as mass spectrometry-based metabolomics. This allows for a comprehensive analysis of the metabolic reprogramming induced by each treatment.
Oxygen Consumption Rate (OCR) Measurement
Cellular respiration and mitochondrial function can be measured using extracellular flux analyzers (e.g., Seahorse XF Analyzer). This allows for the determination of key parameters such as basal respiration, ATP-linked respiration, and proton leak.
Conclusion and Recommendations
Therefore, it is highly recommended to validate key findings from etomoxir studies using a more specific genetic approach, such as siRNA-mediated knockdown of CPT1. This comparative approach provides a more robust and nuanced understanding of the role of CPT1 and fatty acid oxidation in various biological processes. By employing both pharmacological and genetic tools, researchers can build a more accurate and complete picture of cellular metabolism.
References
- 1. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 2. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Rac-Etomoxir-CoA
Key Disposal and Safety Information
The following table summarizes crucial safety and disposal information for compounds chemically related to Rac-Etomoxir-CoA, which should be considered when handling and disposing of this substance.
| Parameter | Information | Source |
| Chemical Class | Coenzyme A (CoA) ester, Thioester, Organosulfur compound | General Chemical Knowledge |
| Primary Hazards | Toxic if swallowed.[1][2] May cause cancer. Causes skin irritation and serious eye damage. Harmful to aquatic life. The full toxicological properties have not been thoroughly investigated. | Sigma-Aldrich SDS[2] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses or goggles, laboratory coat.[3] | Benchchem Guidance[3] |
| Handling Precautions | Handle in a well-ventilated area, preferably within a chemical fume hood.[3][4] Avoid inhalation, contact with eyes, skin, and clothing.[4] Do not eat, drink, or smoke when using this product.[2] | Benchchem Guidance, Tocris Bioscience SDS[3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[3][4] | Benchchem Guidance, Tocris Bioscience SDS[3][4] |
| Recommended Disposal Method | Dispose of contents and container to an approved waste disposal plant via a licensed waste disposal contractor.[1][2] Incineration is a potential disposal method.[3] Do not dispose of down the drain or in regular trash.[3] | Agilent SDS, Sigma-Aldrich SDS, Benchchem Guidance[1][2][3] |
Step-by-Step Disposal Protocol
The following protocol is a general guideline for the safe disposal of this compound, based on best practices for hazardous laboratory chemicals and information on similar compounds.
-
Waste Identification and Segregation :
-
Treat all materials contaminated with this compound, including neat compound, solutions, and contaminated labware (e.g., pipette tips, tubes), as hazardous chemical waste.
-
Do not mix this waste with other waste streams like biological or radioactive waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]
-
-
Containerization :
-
Use a chemically compatible waste container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle.[3]
-
The container must be in good condition, with a secure, leak-proof closure.
-
Clearly label the container with "HAZARDOUS WASTE" and the full chemical name: "this compound".[5] If the waste is a solution, list all components and their approximate concentrations.
-
-
Waste Accumulation :
-
Solid Waste : Carefully transfer the solid waste into the designated hazardous waste container. To minimize dust, sweep solids onto a weigh boat or paper before transferring.
-
Liquid Waste : For small quantities of solutions (<50 mL), carefully pour the liquid into the designated hazardous waste container. For larger volumes, ensure the container is appropriate for the volume and solvent type (e.g., a container for flammable liquid waste if a volatile organic solvent is used).[3]
-
-
Storage :
-
Final Disposal :
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
It is imperative to consult your institution's specific safety and disposal guidelines and to contact your EHS office for any questions or clarification. The information provided here is intended as a guide and does not supersede local regulations or institutional protocols.
References
- 1. agilent.com [agilent.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.tocris.com [documents.tocris.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
